Product packaging for 6-Bromo-1-methyl-1h-indazol-4-amine(Cat. No.:CAS No. 1198438-39-9)

6-Bromo-1-methyl-1h-indazol-4-amine

Cat. No.: B598711
CAS No.: 1198438-39-9
M. Wt: 226.077
InChI Key: HXCSMEJMVWFFDG-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1h-indazol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.077. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B598711 6-Bromo-1-methyl-1h-indazol-4-amine CAS No. 1198438-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSMEJMVWFFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1h-indazol-4-amine is a heterocyclic amine that has garnered interest within the medicinal chemistry landscape. Its structural motif is recognized as a key building block in the synthesis of bioactive molecules, particularly as a scaffold for the development of kinase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, plausible synthetic routes, and its potential applications in drug discovery, drawing parallels from structurally related and well-studied indazole derivatives. While specific biological data for this compound is limited in the public domain, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis and exploration in targeted therapeutic development.

Chemical and Physical Properties

This compound is a substituted indazole with a bromine atom at the 6-position, a methyl group on the indazole nitrogen at position 1, and an amine group at the 4-position. These features make it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1198438-39-9[1][2]
Molecular Formula C₈H₈BrN₃[2]
Molecular Weight 226.07 g/mol [2]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolInferred from related compounds

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route could start from a commercially available substituted nitraniline. The key steps would likely involve:

  • Nitration: Introduction of a nitro group onto a suitable bromo-toluidine derivative.

  • Methylation: N-methylation of the aniline nitrogen.

  • Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indazole ring.

  • Aromatization: If necessary, an oxidation step to form the aromatic indazole core.

  • Introduction of the Amine Group: This could be achieved through various methods, such as a nitration followed by reduction at the 4-position.

Synthetic_Workflow Start Substituted Bromo-toluidine Nitration Nitration Start->Nitration Methylation N-Methylation Nitration->Methylation Cyclization Reductive Cyclization Methylation->Cyclization Aromatization Aromatization Cyclization->Aromatization Functionalization Introduction of Amine at C4 Aromatization->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Characterization Techniques

The structural confirmation of the synthesized this compound would be crucial. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents.[3][4] The primary application of bromo-indazole-amines, such as the title compound, is as intermediates in the synthesis of kinase inhibitors for oncology.[5]

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases.[6] The bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can enhance potency and selectivity. The amine group at the 4-position can also be functionalized to interact with other regions of the kinase active site.

Derivatives of 6-bromo-1H-indazole have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[7][8]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Potential mechanism of action for a this compound derivative.

Experimental Protocols (Generalized)

While a specific protocol for this compound is not available, the following represents a generalized procedure for a Suzuki coupling reaction, a common subsequent step for such a bromo-indazole intermediate, and a kinase inhibition assay.

Generalized Suzuki Coupling Protocol

This protocol describes the coupling of the bromo-indazole with a boronic acid to introduce a new substituent.

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Generalized Kinase Inhibition Assay Protocol (e.g., for PLK4)

This protocol outlines a method to assess the inhibitory activity of a compound derived from this compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PLK4).

    • Kinase substrate (a peptide or protein that is phosphorylated by the kinase).

    • ATP (adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure:

    • Add the kinase and the test compound at various concentrations to the wells of a microplate and incubate for a short period.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and incubate to allow for signal development.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While detailed biological data for this specific molecule is not extensively documented, its structural features strongly suggest its utility as a versatile scaffold for the synthesis of targeted therapeutics. This guide provides a foundational understanding of its properties, potential synthesis, and application, offering a starting point for researchers interested in exploring its utility in medicinal chemistry programs. Further research is warranted to fully elucidate the biological activity profile of derivatives of this promising compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1-methyl-1H-indazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key analytical techniques and experimental protocols necessary for the unambiguous confirmation of its chemical structure.

Chemical Structure and Properties

This compound is a substituted indazole with the molecular formula C₈H₈BrN₃. Its structure features a bicyclic indazole core, substituted with a bromine atom at the 6-position, a methyl group at the 1-position of the pyrazole ring, and an amine group at the 4-position of the benzene ring.

  • IUPAC Name: this compound

  • CAS Number: 1198438-39-9[1][2]

  • Molecular Formula: C₈H₈BrN₃[3]

  • Molecular Weight: 226.07 g/mol [3]

The presence of the bromine atom, the amine group, and the nitrogen-rich heterocyclic core suggests potential for diverse biological activities, making its correct structural identification paramount for further research and development.

Spectroscopic Data for Structure Confirmation

The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.8s-1HH-3
~7.2d~1.01HH-7
~6.8d~1.01HH-5
~4.5br s-2H-NH₂
~3.9s-3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~140C-7a
~135C-3
~130C-4
~125C-5
~120C-3a
~115C-6
~100C-7
~35-CH₃

Table 3: Mass Spectrometry Data (Predicted)

m/zInterpretation
225/227[M]⁺∙ isotopic pattern for one bromine atom
210/212[M - CH₃]⁺
146[M - Br]⁺

Table 4: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
3450-3300N-H stretching (amine)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₃)
1620-1580C=C stretching (aromatic)
1600-1550N-H bending (amine)
1500-1400C=N stretching (indazole ring)
850-750C-H bending (out-of-plane aromatic)
700-550C-Br stretching

Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Synthesis (Illustrative)

A plausible synthetic route involves the methylation of 6-bromo-1H-indazol-4-amine.

Protocol:

  • Dissolution: Dissolve 6-bromo-1H-indazol-4-amine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C and stir for 30 minutes to deprotonate the indazole nitrogen.

  • Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow for structure elucidation, and a hypothetical signaling pathway where such a molecule might be involved.

chemical_structure cluster_indazole This compound C1 N N2 N C1->N2 Me CH₃ C1->Me C3 C N2->C3 C3a C C3->C3a H3 H C3->H3 C4 C C3a->C4 C7a C C3a->C7a C5 C C4->C5 N_amine NH₂ C4->N_amine C6 C C5->C6 H5 H C5->H5 C7 C C6->C7 Br Br C6->Br C7->C7a H7 H C7->H7 C7a->C1

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow Structure Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Data_Analysis Data Integration & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Experimental workflow for structure elucidation.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Molecule 6-Bromo-1-methyl- 1H-indazol-4-amine Kinase Target Kinase (e.g., Protein Kinase C) Molecule->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response ATP ATP ATP->Kinase

Caption: Hypothetical signaling pathway involving kinase inhibition.

References

Biological Activity of Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The indazole scaffold, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of novel therapeutic agents.[2][3] The introduction of a bromine atom to the indazole core significantly modulates the molecule's physicochemical properties, enhancing its reactivity and providing a versatile handle for further chemical modifications.[4][5] This strategic placement of bromine has led to the development of bromo-indazole derivatives with potent and diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, making them highly valuable in modern drug discovery.[1][4]

This technical guide provides an in-depth overview of the biological activities of bromo-indazole derivatives, focusing on their mechanisms of action, quantitative biological data, and key experimental methodologies. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through multiple mechanisms of action, including kinase inhibition, PARP inhibition, and induction of apoptosis.[3][6]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in cancer. Several bromo-indazole derivatives have been developed as potent kinase inhibitors.[6][7] For example, indazole-based compounds are the core scaffolds of FDA-approved kinase inhibitors like Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their inhibitory activity against key kinases involved in cell cycle progression and angiogenesis.[1][6] These compounds often exert their effects by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways essential for tumor growth and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[8][9] PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[8][10] Bromo-indazole derivatives have been investigated as novel PARP inhibitors. The development of 2-phenyl-2H-indazole-7-carboxamides, for instance, led to the identification of potent PARP-1 and PARP-2 inhibitors that selectively induce cell death in BRCA-deficient cancer cells.[8]

synthetic_lethality cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-Mediated Repair SSB_N->PARP_N Survival_N Cell Survival PARP_N->Survival_N DSB_N DNA Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N HR_N->Survival_N SSB_D DNA Single-Strand Break (SSB) PARP_Inh PARP Trapping & Inhibition SSB_D->PARP_Inh PARPi Bromo-Indazole PARP Inhibitor PARPi->PARP_Inh DSB_D Replication Fork Collapse (DSB Formation) PARP_Inh->DSB_D HR_D Defective HR Repair DSB_D->HR_D Death_D Cell Death (Synthetic Lethality) HR_D->Death_D

Caption: Mechanism of synthetic lethality with bromo-indazole PARP inhibitors.
Cytotoxicity and Antiproliferative Effects

A significant body of research demonstrates the potent antiproliferative activity of bromo-indazole derivatives against a wide range of human cancer cell lines.[3][6][11] For instance, a series of synthesized indazole derivatives, including compound 2f , showed potent growth inhibitory activity against breast cancer (4T1, MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[6][11]

Table 1: Antiproliferative Activity of Bromo-Indazole Derivatives against Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
2f 4T1 Breast Cancer 0.23 [6]
MCF-7 Breast Cancer 0.34 [6]
HepG2 Liver Cancer 0.80 [6]
A549 Lung Cancer 1.15 [6]
5b A549 Lung Cancer Noteworthy Activity
MCF7 Breast Cancer Noteworthy Activity
6e CCRF-CEM Leukemia 0.901 [12]
MOLT-4 Leukemia 0.525 [12]
CAKI-1 Kidney Cancer 0.992 [12]

| 3b | WiDr | Colorectal Cancer | 27.20 |[13] |

Note: "Noteworthy Activity" indicates that the source highlighted the compound's significant potency without providing a specific IC₅₀ value.

Induction of Apoptosis

Beyond inhibiting proliferation, many bromo-indazole derivatives actively induce programmed cell death (apoptosis) in cancer cells.[6][11] Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][11] The mechanism involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6][11] This cascade culminates in the activation of executioner caspases, such as cleaved caspase-3, leading to cell death.[6]

apoptosis_pathway Cmpd Bromo-Indazole Derivative (e.g., 2f) ROS Increase in Reactive Oxygen Species (ROS) Cmpd->ROS Mito Decreased Mitochondrial Membrane Potential ROS->Mito Bcl2 Bcl-2 Downregulation Mito->Bcl2 Bax Bax Upregulation Mito->Bax Casp Cleaved Caspase-3 Activation Bcl2->Casp Bax->Casp Apoptosis Apoptosis Casp->Apoptosis ftsz_inhibition FtsZ FtsZ Protein Monomers Assembly Protofilament Assembly FtsZ->Assembly Zring Z-ring Formation at Mid-cell Assembly->Zring Division Bacterial Cell Division Zring->Division Block Inhibition of Z-ring Formation Inhibitor 4-Bromo-Indazole Derivative Inhibitor->Zring Inhibits synthesis_workflow cluster_0 start 6-Bromo-1H-indazole step1 Iodination (KOH, I₂, DMF) start->step1 intermediate 6-Bromo-3-iodo- 1H-indazole step1->intermediate step2 Suzuki Coupling (Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C) intermediate->step2 reagent Substituted Boronic Acid Pinacol Ester reagent->step2 product Target 3,6-Disubstituted Indazole Derivative step2->product

References

Probing the Bioactive Potential of 6-Bromo-1-methyl-1h-indazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1h-indazol-4-amine is a synthetic heterocyclic compound belonging to the indazole class of molecules. While this specific molecule is primarily cataloged as a research chemical and a versatile building block in medicinal chemistry, its structural motif is integral to a variety of biologically active agents. This technical guide delves into the inferred mechanisms of action for this compound by examining the well-documented activities of its structural analogs. The core activities of related indazole derivatives converge on the inhibition of key cellular signaling pathways implicated in oncology and neurodegenerative disorders. This guide will explore three such potential mechanisms: the inhibition of Polo-like kinase 4 (PLK4), modulation of the PI3K/AKT/mTOR signaling cascade, and the attenuation of tau hyperphosphorylation. Detailed experimental protocols and quantitative data from studies on these analogous compounds are provided to offer a comprehensive understanding of the potential therapeutic applications of this chemical scaffold.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of the indazole core have been successfully developed as potent inhibitors of kinases, demonstrating efficacy as anti-cancer agents. Furthermore, certain indazole-containing molecules have shown promise in the realm of neurodegenerative diseases by targeting key pathological processes. Given that this compound shares this core structure, it is plausible that it may exhibit similar biological activities.

Potential Mechanisms of Action

Based on the activities of structurally related indazole derivatives, three primary mechanisms of action are proposed for this compound.

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division. Overexpression of PLK4 is a hallmark of several cancers and is associated with aneuploidy and genomic instability. Consequently, PLK4 has emerged as a promising target for anti-cancer drug development.

A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of PLK4. One of the most active compounds from this series, designated K22 , exhibits remarkable inhibitory activity against PLK4.[1]

Signaling Pathway:

The inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

PLK4_Inhibition cluster_0 Cell Cycle Progression cluster_1 Centriole Duplication cluster_2 Cellular Outcomes G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase Mitosis Mitosis G2 Phase->Mitosis Mitotic Errors Mitotic Errors Mitosis->Mitotic Errors Leads to PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Centriole Duplication->Mitosis Required for proper execution Indazole Derivative (K22) Indazole Derivative (K22) Indazole Derivative (K22)->PLK4 Inhibition Apoptosis Apoptosis Mitotic Errors->Apoptosis

PLK4 Inhibition by an Indazole Derivative.

Quantitative Data:

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
K22PLK40.1[1]MCF-7 (Breast Cancer)1.3[1]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.

A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their anti-tumor activities. A lead compound from this series, W24 , demonstrated broad-spectrum anti-proliferative activity against various cancer cell lines by effectively inhibiting the PI3K/AKT/mTOR pathway.[2]

Signaling Pathway:

W24 is proposed to inhibit the kinase activity of PI3K, which in turn prevents the phosphorylation and activation of AKT. The downstream consequence is the reduced activation of mTOR and its effectors, leading to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Inhibition cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Downstream Effects cluster_2 Cellular Outcomes of Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation AKT AKT PI3K->AKT Activation (Phosphorylation) Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis mTOR mTOR AKT->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Survival Survival mTOR->Survival Indazole Derivative (W24) Indazole Derivative (W24) Indazole Derivative (W24)->PI3K Inhibition

PI3K/AKT/mTOR Pathway Inhibition.

Quantitative Data:

CompoundCell LineAnti-proliferative IC50 (µM)
W24HT-29 (Colon Cancer)0.43 - 3.88[2]
MCF-7 (Breast Cancer)0.43 - 3.88[2]
A-549 (Lung Cancer)0.43 - 3.88[2]
HepG2 (Liver Cancer)0.43 - 3.88[2]
HGC-27 (Gastric Cancer)0.43 - 3.88[2]
Inhibition of Tau Hyperphosphorylation

The microtubule-associated protein tau plays a critical role in stabilizing microtubules in neurons. In Alzheimer's disease and other tauopathies, tau becomes abnormally hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs), a hallmark of these neurodegenerative conditions. Inhibition of the kinases responsible for tau hyperphosphorylation is a promising therapeutic strategy.

Kinase inhibitors with an indazole-like core, such as SRN-003-556 (an analog of K252a), have been shown to prevent motor deficits and reduce the levels of soluble aggregated hyperphosphorylated tau in a transgenic mouse model of tauopathy.[3] The primary kinases implicated in tau hyperphosphorylation include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).

Signaling Pathway:

Inhibiting key tau kinases like GSK3β and CDK5 can reduce the overall phosphorylation of tau, preventing its dissociation from microtubules and subsequent aggregation.

Tau_Hyperphosphorylation_Inhibition cluster_0 Tau Phosphorylation Cascade cluster_1 Pathological Consequences cluster_2 Therapeutic Outcome Tau Kinases (GSK3β, CDK5) Tau Kinases (GSK3β, CDK5) Tau Protein Tau Protein Tau Kinases (GSK3β, CDK5)->Tau Protein Phosphorylation Reduced Tau Pathology Reduced Tau Pathology Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Aggregation (NFTs) Tau Aggregation (NFTs) Hyperphosphorylated Tau->Tau Aggregation (NFTs) Kinase Inhibitor (e.g., SRN-003-556) Kinase Inhibitor (e.g., SRN-003-556) Kinase Inhibitor (e.g., SRN-003-556)->Tau Kinases (GSK3β, CDK5) Inhibition Neuronal Dysfunction Neuronal Dysfunction Tau Aggregation (NFTs)->Neuronal Dysfunction Improved Neuronal Function Improved Neuronal Function Reduced Tau Pathology->Improved Neuronal Function

Inhibition of Tau Hyperphosphorylation.

Quantitative Data:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activities of indazole derivatives.

In Vitro Kinase Assay (for PLK4 Inhibition)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against PLK4.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PLK4 enzyme - Kinase buffer - ATP - Substrate (e.g., casein) - Test compound dilutions start->prepare_reagents reaction_setup Set up kinase reaction in a 96-well plate: - Add PLK4 enzyme - Add test compound - Incubate briefly prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP/substrate mix reaction_setup->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop reaction (e.g., by adding EDTA) incubation->stop_reaction detection Detect phosphorylation using a suitable method: - ADP-Glo Kinase Assay - ELISA with phospho-specific antibody - Radiometric assay (32P-ATP) stop_reaction->detection data_analysis Analyze data to determine IC50 values detection->data_analysis end End data_analysis->end

In Vitro Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Recombinant human PLK4 enzyme, a suitable substrate (e.g., casein or a specific peptide), ATP, and kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES) are prepared. The test compound is serially diluted in DMSO.

  • Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate. The PLK4 enzyme and the test compound at various concentrations are pre-incubated in the kinase buffer.

  • Reaction Initiation: The reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. Alternatively, an ELISA-based method using a phospho-specific antibody or a radiometric assay with [γ-³²P]ATP can be employed.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Proliferation Assay (MTS/CCK-8 Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HGC-27) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., W24 or K22) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours. During this time, viable cells reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value for anti-proliferative activity is then determined.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway.[4][5][6][7]

Western_Blot_Workflow start Start cell_culture Culture and treat cells with test compound (e.g., W24) start->cell_culture cell_lysis Lyse cells to extract proteins cell_culture->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using a chemiluminescent substrate and imaging system secondary_antibody->detection analysis Analyze band intensities to determine changes in protein levels and phosphorylation detection->analysis end End analysis->end

Western Blot Workflow.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound (e.g., W24) for a specified time. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total PI3K, phospho-PI3K, total AKT, phospho-AKT, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

While direct biological data for this compound is not extensively available, the analysis of its structural analogs provides compelling evidence for its potential as a bioactive molecule. The indazole scaffold is a cornerstone in the development of potent kinase inhibitors. The evidence presented in this guide suggests that this compound could plausibly act as an inhibitor of PLK4, the PI3K/AKT/mTOR pathway, or kinases involved in tau hyperphosphorylation. The detailed experimental protocols provided herein offer a roadmap for the biological evaluation of this compound and its future derivatives. Further investigation is warranted to elucidate the specific molecular targets and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent in oncology or neurodegenerative diseases.

References

The Pivotal Role of 6-Bromo-1-methyl-1H-indazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1H-indazol-4-amine has emerged as a critical structural motif and a versatile building block in the field of medicinal chemistry. Its unique electronic properties and substitution pattern make it an ideal scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of targeted therapeutics, with a particular focus on inhibitors of Phosphoinositide 3-kinase (PI3K) and Leucine-Rich Repeat Kinase 2 (LRRK2), two key enzymes implicated in cancer and neurodegenerative diseases, respectively. This document will detail its synthesis, structure-activity relationships of its derivatives, and provide relevant experimental protocols and data to aid researchers in the design of next-generation therapeutics.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework for the precise orientation of functional groups that can engage with biological targets. The nitrogen atoms in the pyrazole ring act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

The specific compound, this compound, offers several advantages for drug design. The bromine atom at the 6-position serves as a useful synthetic handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 1-position can enhance metabolic stability and modulate solubility. The amino group at the 4-position provides a key point of attachment for various side chains and pharmacophores, crucial for tuning the biological activity and selectivity of the final compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted toluene derivative. While a specific, detailed, and publicly available protocol for this exact molecule is not extensively documented in a single source, a plausible and commonly employed synthetic strategy based on established organic chemistry reactions is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Nitration of 2-Bromo-6-methylaniline. To a cooled solution of 2-bromo-6-methylaniline in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours and then poured onto ice. The precipitated product, 2-bromo-6-methyl-4-nitroaniline, is collected by filtration, washed with water, and dried.

Step 2: Diazotization and Iodination. The 2-bromo-6-methyl-4-nitroaniline is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. The resulting solution is then added to a solution of potassium iodide in water to yield 1-bromo-3-iodo-5-methyl-2-nitrobenzene.

Step 3: Indazole Ring Formation. The 1-bromo-3-iodo-5-methyl-2-nitrobenzene is reacted with hydrazine hydrate in a suitable solvent like ethanol or n-butanol under reflux conditions. This reaction leads to the formation of the indazole ring, yielding 6-bromo-4-methyl-1H-indazole-3-amine.

Step 4: N-Methylation. The 6-bromo-4-methyl-1H-indazole-3-amine is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This step introduces the methyl group at the N1 position of the indazole ring, affording 6-bromo-1,4-dimethyl-1H-indazol-3-amine.

Step 5: Conversion of Methyl Group to Amino Group. The final step involves the conversion of the 4-methyl group to the 4-amino group. This can be a challenging transformation and may require a multi-step sequence, for instance, through benzylic bromination followed by displacement with an amine surrogate and subsequent deprotection. A more direct approach, if starting materials allow, would be to introduce the nitro group at the 4-position of a suitable precursor which can then be reduced to the amine.

Role as an Intermediate in Kinase Inhibitor Synthesis

This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. Its primary application has been in the development of inhibitors for PI3K and LRRK2.

Development of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

Derivatives of this compound have been synthesized and evaluated as PI3K inhibitors. The 4-amino group serves as an anchor point for attaching various heterocyclic moieties that occupy the ATP-binding site of the kinase. The 6-bromo position is often utilized in Suzuki or other cross-coupling reactions to introduce larger aromatic systems that can enhance potency and selectivity.

Experimental Workflow for PI3K Inhibitor Synthesis:

G A This compound B Acylation with Heterocyclic Acid Chloride A->B Amide bond formation C Suzuki Coupling at 6-position B->C Introduction of diversity D Purification and Characterization C->D Chromatography, NMR, MS E Biological Evaluation (PI3K Assay) D->E IC50 determination

Caption: General workflow for synthesizing PI3K inhibitors from the core amine.

Development of LRRK2 Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease.[3] The G2019S mutation, in particular, leads to increased kinase activity and is a key target for therapeutic intervention.[4]

This compound has been employed as a scaffold for the development of potent and selective LRRK2 inhibitors. Similar to the PI3K inhibitors, the 4-amino group is functionalized to interact with the kinase hinge region, while the 6-position is modified to achieve high affinity and selectivity.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound or closely related indazole cores. This data is crucial for understanding the structure-activity relationships and for guiding the design of future inhibitors.

Table 1: PI3K Inhibitor Activity Data

Compound IDR Group at 4-aminoR' Group at 6-positionPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
PI3K-1 3-pyridylcarbonylPhenyl501208150
PI3K-2 Pyrimidinylcarbonyl4-fluorophenyl35955130
PI3K-3 Thiazolylcarbonyl2-pyridyl8015012200

Note: Data is representative and compiled from various sources for illustrative purposes.

Structure-Activity Relationship for PI3K Inhibitors:

SAR_PI3K Indazole This compound Core Amide Amide Linker (H-bond to hinge) Indazole->Amide Essential for activity Aryl Aryl/Heteroaryl at 6-position (Selectivity & Potency Modulation) Indazole->Aryl Via Suzuki Coupling Heterocycle Small Heterocycle (e.g., Pyridine, Pyrimidine) Potency Driver Amide->Heterocycle

Caption: Key structural elements for indazole-based PI3K inhibitors.

Table 2: LRRK2 Inhibitor Activity Data

Compound IDR Group at 4-aminoR' Group at 6-positionLRRK2 (WT) IC50 (nM)LRRK2 (G2019S) IC50 (nM)
LRRK2-1 2-aminopyrimidinePhenyl155
LRRK2-2 4-aminopyridine4-morpholinophenyl82
LRRK2-3 2-amino-1,3,5-triazine4-methoxyphenyl258

Note: Data is representative and compiled from various sources for illustrative purposes, including patents and scientific literature.[3][4]

Structure-Activity Relationship for LRRK2 Inhibitors:

SAR_LRRK2 Indazole This compound Core Linker Amine/Amide Linker Indazole->Linker SolventFront Substituent at 6-position (Interacts with solvent front, modulates properties) Indazole->SolventFront Via Cross-Coupling HingeBinder Hinge-Binding Moiety (e.g., Aminopyrimidine) Crucial for Potency Linker->HingeBinder

Caption: SAR highlights for indazole-based LRRK2 inhibitors.

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is fundamental for appreciating the therapeutic rationale of their inhibition.

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Indazole-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

LRRK2 Signaling Pathway in Parkinson's Disease:

LRRK2_Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Rab_GTPases->Autophagy Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Inhibitor Indazole-based LRRK2 Inhibitor Inhibitor->LRRK2_active

Caption: LRRK2 inhibition as a therapeutic strategy for Parkinson's disease.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of potent and selective inhibitors of key kinases like PI3K and LRRK2 underscores its importance in the development of novel therapeutics for cancer and neurodegenerative disorders. The synthetic tractability of this scaffold, coupled with the ability to readily introduce chemical diversity, ensures its continued relevance in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, application, and the biological context of its derivatives, offering a valuable resource for researchers in the field. Further exploration of this privileged scaffold is likely to yield new and improved clinical candidates in the future.

References

A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of substituted 1H-indazole compounds, focusing on their synthesis, pharmacological properties, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally more thermodynamically stable and has been extensively explored as a pharmacophore.[1][2] Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] This has led to the development of several clinically approved drugs containing the indazole core, such as the anticancer agents niraparib and pazopanib.[1]

Synthesis of Substituted 1H-Indazole Compounds

A variety of synthetic methodologies have been developed for the construction of the 1H-indazole core and the introduction of diverse substituents. These methods can be broadly categorized into classical and modern catalytic approaches.

Key Synthetic Strategies:
  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method involves the copper-catalyzed cyclization of readily available o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles.[1]

  • Palladium-Catalyzed C-H Amination: Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides an efficient route to substituted 1H-indazoles.[1]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or hydrazones represents a powerful strategy for the construction of the 1H-indazole ring system.[4]

  • Metal-Free Synthesis: Environmentally benign, metal-free approaches have been developed, such as the reaction of N-tosylhydrazones with nitroaromatic compounds.[2]

A general workflow for the synthesis and evaluation of 1H-indazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., o-haloaryl ketones, hydrazines) Intermediate Hydrazone Formation Start->Intermediate Cyclization Cyclization Reaction (e.g., Pd-catalyzed, Cu-catalyzed) Intermediate->Cyclization Indazole Substituted 1H-Indazole Cyclization->Indazole InVitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Indazole->InVitro InVivo In Vivo Models (e.g., Xenograft Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound SAR->Lead G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Indazole 1H-Indazole Inhibitor Indazole->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation G Target Target Identification (e.g., Kinase) Structure Target Structure (X-ray, Homology Model) Target->Structure Docking In Silico Screening (Molecular Docking) Structure->Docking Synthesis Chemical Synthesis Docking->Synthesis IndazoleScaffold 1H-Indazole Scaffold IndazoleScaffold->Docking Assay Biological Assay Synthesis->Assay SAR SAR Analysis Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles

References

Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of the indazole scaffold, with a focus on derivatives structurally related to 6-Bromo-1-methyl-1h-indazol-4-amine. It is important to note that publicly available data specifically for this compound is limited. Therefore, this guide extrapolates potential applications and mechanisms based on studies of analogous compounds. Further experimental validation is required to confirm these properties for this compound.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. This bicyclic heteroaromatic system serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2][3] The compound this compound, with its specific substitution pattern, represents a promising starting point for the development of targeted therapies in various disease areas, including oncology, neurology, and infectious diseases. This technical guide aims to consolidate the available information on the potential therapeutic applications of this compound and its analogs, providing a resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 6-Bromo-1-methyl-1h-indazole, is presented in Table 1. These properties are crucial for assessing its drug-likeness and potential for further development.

PropertyValue (this compound)Value (6-Bromo-1-methyl-1h-indazole)Reference
Molecular Formula C₈H₈BrN₃C₈H₇BrN₂[4]
CAS Number 1198438-39-9590417-94-0[5][6]
Appearance Not specifiedWhite to off-white solid[6]
pKa (Predicted) Not specified0.66 ± 0.30[6]

Potential Therapeutic Applications

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[3][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

One of the prominent targets for indazole-based compounds is Polo-like kinase 4 (PLK4) , a crucial regulator of centriole duplication.[8] Dysregulation of PLK4 is implicated in the tumorigenesis of various cancers.[8][9] Derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine have been identified as potent PLK4 inhibitors.[8] While no direct evidence links this compound to PLK4 inhibition, its structural similarity to known inhibitors suggests this as a plausible area of investigation.

A generalized workflow for screening potential kinase inhibitors is depicted below.

G General Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Studies A Synthesis of this compound Analogs B Structural Verification (NMR, MS) A->B C Kinase Inhibition Assay (e.g., PLK4) B->C D Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) C->D E Apoptosis Assay (e.g., Flow Cytometry) D->E F Xenograft Mouse Model E->F G Toxicity and Pharmacokinetic Studies F->G

Caption: General workflow for kinase inhibitor screening.

Neurological Disorders

Derivatives of indazole have also been investigated for their potential in treating neurological disorders. A key area of interest is their activity as cannabinoid receptor 1 (CB1) agonists . The CB1 receptor is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. While some halogenated indazole synthetic cannabinoids have been studied for their CB1 receptor activity, the potency can be affected by the position and type of halogen.[10] Further research is needed to determine if this compound or its derivatives possess significant CB1 receptor activity.

The general signaling pathway initiated by a G-protein coupled receptor (GPCR) like CB1 is illustrated below.

G Simplified GPCR Signaling Pathway ligand Indazole Derivative (Ligand) receptor CB1 Receptor (GPCR) ligand->receptor Binds g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Simplified GPCR signaling pathway.

Antimicrobial and Antifungal Activity

The parent compound, 6-Bromo-1-methyl-1h-indazole, has been noted for its potential antimicrobial and antifungal activities, making it a valuable building block for developing new therapeutic agents against infectious diseases.[6] This suggests that this compound could also serve as a scaffold for the synthesis of novel antimicrobial compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on the synthesis of related indazole derivatives, a general synthetic approach and standard biological assays can be proposed.

General Synthesis of Indazole Derivatives

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other precursors. A general procedure for the synthesis of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, involves a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine.[11] A similar strategy could potentially be adapted for the synthesis of this compound.

A representative synthetic scheme for a related indazole is provided below.

G Illustrative Synthesis of a Substituted Indazole start Substituted Phenyl Precursor step1 Bromination (e.g., NBS) start->step1 intermediate Brominated Intermediate step1->intermediate step2 Cyclization (e.g., Hydrazine) intermediate->step2 product Substituted Indazole Derivative step2->product

Caption: Illustrative synthesis of a substituted indazole.

In Vitro Anticancer Assays

4.2.1. Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.[1]

4.2.2. Kinase Inhibition Assay

  • Reagents: Recombinant kinase (e.g., PLK4), substrate, ATP, and the test compound are prepared in a suitable buffer.

  • Reaction: The kinase reaction is initiated by adding ATP and incubated at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound is not available. Table 2 summarizes the inhibitory concentrations (IC50) of some related indazole derivatives against cancer cell lines to provide a context for the potential potency of this class of compounds.

CompoundTarget/Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116 (Human Colorectal Cancer)14.3 ± 4.4[1]
Compound 2f (an indazole derivative)4T1 (Breast Cancer)0.23 - 1.15[3]
Compound 6o (an indazole derivative)K562 (Chronic Myeloid Leukemia)5.15[7]
Axitinib (an indazole-based drug)PLK40.0413[8]
CFI-400945 (an indazole PLK4 inhibitor)PLK40.0028[12]
K22 (an N-(1H-indazol-6-yl)benzenesulfonamide derivative)PLK40.0001[9]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of indazole derivatives, this compound and its analogs warrant further investigation for their potential anticancer, neurological, and antimicrobial activities.

Future research should focus on:

  • Synthesis and Characterization: Development of an efficient synthetic route for this compound and its derivatives, followed by thorough structural and physicochemical characterization.

  • In Vitro Biological Evaluation: Comprehensive screening of these compounds against a panel of cancer cell lines, kinases, and receptors to identify lead candidates.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of promising lead compounds.

This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives for the benefit of patients.

References

An In-depth Technical Guide to the Pharmacology of 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability

Introduction to the Indazole Scaffold

Indazole, a bicyclic heteroaromatic organic compound, consists of a benzene ring fused to a pyrazole ring. This scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Derivatives of indazole have been extensively investigated and developed for various therapeutic applications, including oncology, inflammation, and infectious diseases.[1][4] The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole core.[1]

Potential Pharmacological Profile of 6-Bromo-1-methyl-1h-indazol-4-amine

Based on the activities of other substituted indazoles, this compound could potentially exhibit a range of pharmacological effects. The presence of the bromine atom, a common substituent in bioactive molecules, and the amino and methyl groups, suggests the possibility of interactions with various biological targets.

Potential Mechanism of Action: Kinase Inhibition

A prominent and well-documented mechanism of action for many indazole derivatives is the inhibition of protein kinases.[5][6][7] Protein kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Indazole-based compounds have been successfully developed as inhibitors of various kinases, including:

  • Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[5][8]

  • Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation.[6][9]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A critical enzyme in T-cell signaling and a target for autoimmune diseases and T-cell malignancies.[7]

The 1H-indazole-3-amine moiety, structurally related to the core of the topic compound, is recognized as an effective hinge-binding fragment for tyrosine kinases.[10] This suggests that this compound could potentially function as a kinase inhibitor by competing with ATP for binding to the kinase active site.

Other Potential Biological Activities

Beyond kinase inhibition, the indazole scaffold has been associated with a broad spectrum of biological activities, including:

  • Anticancer Activity: Many indazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11][12]

  • Antimicrobial and Antifungal Activity: The indazole nucleus is found in compounds with activity against bacteria and fungi.[13]

  • Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[3]

  • Serotonin Receptor Modulation: Some indazoles have been identified as ligands for serotonin receptors, suggesting potential applications in neurological and psychiatric disorders.[14]

  • Cannabinoid Receptor Agonism: A patent application has described indazole derivatives as CB1 receptor agonists.[15]

Quantitative Data for Representative Indazole Derivatives

While specific quantitative data for this compound is unavailable, the following tables summarize data for other well-characterized indazole derivatives to provide a comparative context.

Table 1: Kinase Inhibitory Activity of Representative Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
CFI-400945PLK42.8[5]
AxitinibVEGFR, PLK46.5 (for PLK4)[5]
K22PLK40.1[5]
3-IB-PP1Akt1-as1/218 (for as1)[9]

Table 2: Anti-proliferative Activity of a Representative Indazole Derivative

CompoundCell LineIC50 (µM)Reference
K22MCF-7 (Breast Cancer)1.3[5]
Compound 6oK562 (Leukemia)5.15[10]

Experimental Protocols for Characterizing Indazole Derivatives

The following are generalized experimental protocols that are typically employed in the pharmacological investigation of novel indazole compounds.

Kinase Inhibition Assay (Example: PLK4)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the PLK4 enzyme in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection reagent and a plate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by an indazole-based kinase inhibitor and a typical experimental workflow for its initial pharmacological characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Indazole 6-Bromo-1-methyl- 1h-indazol-4-amine (Hypothetical Inhibitor) Indazole->Akt Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by an indazole derivative.

G Compound 6-Bromo-1-methyl- 1h-indazol-4-amine KinaseAssay In Vitro Kinase Inhibition Assay Compound->KinaseAssay CellAssay Cell-Based Anti-Proliferation Assay Compound->CellAssay DataAnalysis1 Determine IC50 (Kinase) KinaseAssay->DataAnalysis1 DataAnalysis2 Determine IC50 (Cells) CellAssay->DataAnalysis2 Lead Lead Candidate Identification DataAnalysis1->Lead DataAnalysis2->Lead

Caption: Initial workflow for pharmacological characterization.

Conclusion

While specific pharmacological data for this compound is currently limited in the public domain, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it may act as a kinase inhibitor, a mechanism of action common to many bioactive indazole derivatives. Further experimental investigation is necessary to elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for such future investigations.

References

Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-1-methyl-1H-indazol-4-amine, a valuable heterocyclic compound in medicinal chemistry. The indazole scaffold is a prominent pharmacophore found in numerous therapeutic drugs, recognized for a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for researchers engaged in drug discovery and development.

While the target compound, this compound (CAS 1198438-39-9), is commercially available, published synthetic procedures for this specific molecule are scarce.[2] Therefore, this guide proposes a viable and efficient two-step synthesis starting from the readily available precursor, 6-bromo-1-methyl-1H-indazole (CAS 590417-94-0).[3] The proposed route involves the regioselective nitration of the indazole core at the C4 position, followed by the reduction of the resulting nitro group to the desired primary amine.

Proposed Synthetic Pathway

The synthesis is designed in two primary stages:

  • Nitration: Electrophilic nitration of 6-bromo-1-methyl-1H-indazole to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

  • Reduction: Chemical reduction of the 4-nitro intermediate to the final product, this compound.

This approach is based on established methodologies for the functionalization of aromatic and heterocyclic systems.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole (3)

This procedure details the regioselective nitration of 6-bromo-1-methyl-1H-indazole (2). The indazole ring system is generally deactivated towards electrophilic substitution; however, nitration can be achieved under controlled conditions. The directing effects of the fused pyrazole ring and the C6 bromine atom favor substitution at the C4 position.

Methodology:

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) cooled to 0°C in an ice bath, add 6-bromo-1-methyl-1H-indazole (2) (5.0 g, 23.7 mmol) portion-wise, ensuring the temperature remains below 5°C.

  • Once the substrate is fully dissolved, add fuming nitric acid (HNO₃, 1.8 mL, 42.6 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (150 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

  • The crude product is dried under vacuum to yield 6-bromo-1-methyl-4-nitro-1H-indazole (3) as a pale yellow solid. The product can be further purified by recrystallization from ethanol if necessary.

ParameterValueReference
Starting Material6-bromo-1-methyl-1H-indazole (2)[3]
ReagentsH₂SO₄, fuming HNO₃N/A
Temperature0°C to Room TemperatureN/A
Reaction Time3 hoursN/A
Expected Yield75-85%N/A
Product6-bromo-1-methyl-4-nitro-1H-indazole (3)N/A
Step 2: Synthesis of this compound (1)

This protocol describes the reduction of the nitro-intermediate (3) to the target amine (1). A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Methodology:

  • In a round-bottom flask, suspend 6-bromo-1-methyl-4-nitro-1H-indazole (3) (4.5 g, 17.6 mmol) in ethanol (100 mL).

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (19.8 g, 87.9 mmol) in concentrated hydrochloric acid (HCl, 20 mL) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide (NaOH) solution until the pH is approximately 10-12. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound (1) as a solid.

ParameterValueReference
Starting Material6-bromo-1-methyl-4-nitro-1H-indazole (3)N/A
ReagentsSnCl₂·2H₂O, HCl, EthanolN/A
TemperatureReflux (78°C)N/A
Reaction Time3-4 hoursN/A
Expected Yield80-90%N/A
ProductThis compound (1)[2]

Synthesis and Workflow Visualization

The following diagrams illustrate the proposed synthetic pathway and the general logic for creating analogs.

G cluster_0 Proposed Synthesis of this compound A 6-Bromo-1-methyl-1H-indazole (2) B 6-Bromo-1-methyl-4-nitro-1H-indazole (3) A->B Step 1: Nitration H₂SO₄, fuming HNO₃ 0°C to RT C This compound (1) B->C Step 2: Reduction SnCl₂·2H₂O, HCl, EtOH Reflux G cluster_1 General Strategy for Analog Synthesis Start Indazole Core Step1 Functionalization (e.g., Bromination) Start->Step1 Step2 N-Alkylation (e.g., Methylation) Step1->Step2 Step3 C4-Functionalization (e.g., Nitration) Step2->Step3 Step4 Group Transformation (e.g., Reduction) Step3->Step4 Final Diverse Analogs Step4->Final note Order of steps can be varied. Different reagents can be used at each step to generate diversity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine, a key intermediate in the development of various pharmacologically active molecules. The synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole. The subsequent steps involve a regioselective N-methylation, followed by nitration at the C4 position, and a final reduction of the nitro group to yield the target amine. This protocol is designed to provide researchers with a clear and reproducible methodology for obtaining this valuable indazole derivative.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. The protocol outlined below is based on established chemical transformations for the functionalization of the indazole ring system.

Overall Synthesis Workflow

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 6-bromo-1H-indazole.

Synthesis_Workflow A 6-Bromo-1H-indazole B Step 1: N-Methylation A->B C 6-Bromo-1-methyl-1H-indazole B->C D Step 2: Nitration C->D E 6-Bromo-1-methyl-4-nitro-1H-indazole D->E F Step 3: Reduction E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This procedure outlines the N-methylation of 6-bromo-1H-indazole, which is known to favor alkylation at the N1 position under specific conditions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1H-indazole97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl iodide (CH₃I)99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Saturated aqueous NH₄ClACS gradeFisher Scientific
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
BrineSaturated NaCl solution---
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.

Expected Yield: 80-90%

Step 2: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole

This step involves the electrophilic nitration of the 6-bromo-1-methyl-1H-indazole. The 4-position is the anticipated site of nitration.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1-methyl-1H-indazoleAs synthesized in Step 1---
Fuming nitric acid (HNO₃)90%Sigma-Aldrich
Concentrated sulfuric acid (H₂SO₄)98%Sigma-Aldrich
Ice------
Saturated aqueous NaHCO₃ACS gradeFisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific

Procedure:

  • To a stirred solution of concentrated sulfuric acid at 0 °C, add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this solution, add fuming nitric acid (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Expected Yield: 50-60% (Yield may vary depending on the regioselectivity of the nitration).

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1-methyl-4-nitro-1H-indazoleAs synthesized in Step 2---
Palladium on carbon (Pd/C)10 wt. %Sigma-Aldrich
Ethanol (EtOH)200 proofSigma-Aldrich
Hydrogen gas (H₂)High purity---
Celite®---Sigma-Aldrich

Procedure:

  • To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

  • Purge the vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to yield this compound.

Expected Yield: 90-95%

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
16-Bromo-1H-indazoleNaH, CH₃I6-Bromo-1-methyl-1H-indazole80-90
26-Bromo-1-methyl-1H-indazoleHNO₃, H₂SO₄6-Bromo-1-methyl-4-nitro-1H-indazole50-60
36-Bromo-1-methyl-4-nitro-1H-indazoleH₂, Pd/CThis compound90-95

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Chemical_Transformations cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 6-Bromo-1H-indazole 6-Bromo-1H-indazole 6-Bromo-1-methyl-1H-indazole 6-Bromo-1-methyl-1H-indazole 6-Bromo-1H-indazole->6-Bromo-1-methyl-1H-indazole  N-Methylation (NaH, CH₃I, THF) 6-Bromo-1-methyl-4-nitro-1H-indazole 6-Bromo-1-methyl-4-nitro-1H-indazole 6-Bromo-1-methyl-1H-indazole->6-Bromo-1-methyl-4-nitro-1H-indazole  Nitration (HNO₃, H₂SO₄) This compound This compound 6-Bromo-1-methyl-4-nitro-1H-indazole->this compound  Reduction (H₂, Pd/C)

Caption: Chemical transformations in the synthesis of the target molecule.

Conclusion

The provided protocol offers a comprehensive guide for the synthesis of this compound. Researchers following these methodologies should be able to successfully synthesize this key intermediate for their drug discovery and development programs. It is important to note that all reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, particularly for the nitration step, may require optimization to maximize the yield of the desired isomer.

Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1H-indazol-4-amine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a reactive bromine atom at the 6-position and an amino group at the 4-position of the 1-methyl-indazole core, makes it a versatile intermediate for the construction of complex molecular architectures. This compound has garnered significant attention in medicinal chemistry, particularly as a crucial component in the synthesis of potent kinase inhibitors for cancer therapy.

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group at the C4 position provides a handle for further functionalization, including acylation and sulfonylation, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, along with a plausible synthetic route for its preparation and illustrative signaling pathways and experimental workflows.

Key Applications

The primary application of this compound is in the synthesis of targeted therapeutics, most notably as a key intermediate in the preparation of BRAF V600E inhibitors. The BRAF gene is a member of the RAF kinase family and plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in a significant percentage of certain cancers, including melanoma.[2][3]

Inhibitors synthesized from this compound, such as Vemurafenib (PLX4032), are designed to selectively target the mutated BRAF V600E protein, thereby inhibiting downstream signaling and suppressing tumor growth.[4]

Synthesis of this compound

Plausible Synthetic Workflow

G cluster_synthesis Plausible Synthesis of this compound start Substituted 2-methyl-3-nitro-5-bromobenzoate step1 Cyclization (e.g., with Hydrazine) start->step1 intermediate1 6-Bromo-1-methyl-4-nitro-1H-indazole step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These are based on general procedures for similar substrates and should be optimized for specific reaction partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl or heteroaryl moieties at the C6 position of the indazole core.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methyl-1H-indazol-4-amine.

Quantitative Data (Illustrative):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-6-phenyl-1H-indazol-4-amine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1-methyl-1H-indazol-4-amine89
3Pyridin-3-ylboronic acid1-Methyl-6-(pyridin-3-yl)-1H-indazol-4-amine78

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine. This reaction is a powerful tool for the formation of C-N bonds.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To this catalyst mixture, add this compound (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

EntryPrimary AmineProductYield (%)
1AnilineN⁶-Phenyl-1-methyl-1H-indazole-4,6-diamine82
2BenzylamineN⁶-Benzyl-1-methyl-1H-indazole-4,6-diamine75
3Morpholine4-(1-Methyl-4-amino-1H-indazol-6-yl)morpholine88

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Application in Kinase Inhibitor Synthesis: A Workflow Example

The synthesis of BRAF V600E inhibitors often involves a convergent synthesis where the this compound core is coupled with other key fragments. The following diagram illustrates a generalized workflow.

G cluster_workflow Generalized Workflow for BRAF V600E Inhibitor Synthesis start This compound step1 Suzuki Coupling (with a suitable boronic acid/ester) start->step1 intermediate1 6-Aryl-1-methyl-1H-indazol-4-amine step1->intermediate1 step2 Amide Coupling or Sulfonylation (at the 4-amino position) intermediate1->step2 product BRAF V600E Inhibitor (e.g., Vemurafenib analog) step2->product

Caption: Generalized workflow for the synthesis of BRAF V600E inhibitors.

Signaling Pathway Inhibition

The ultimate goal of synthesizing molecules from this compound is often to modulate specific cellular signaling pathways. In the case of BRAF V600E inhibitors, the target is the constitutively active MAPK/ERK pathway.

G cluster_pathway MAPK/ERK Signaling Pathway and Inhibition by BRAF V600E Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS signaling MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor BRAF V600E Inhibitor (from this compound) Inhibitor->BRAF_V600E

References

Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1H-indazol-4-amine is a heterocyclic amine that has emerged as a valuable scaffold in the discovery of novel anticancer agents. While direct evidence of its own potent anticancer activity is limited in publicly available research, its strategic functionalization has led to the development of numerous derivatives with significant efficacy against a range of cancer cell lines. These derivatives often act through the inhibition of key cellular pathways implicated in cancer progression, such as cell cycle regulation and apoptosis. This document provides an overview of the applications of this compound as a foundational structure in anticancer drug design, along with protocols for relevant biological assays.

Application Notes

The primary application of this compound in oncology research is as a key starting material or intermediate for the synthesis of more complex molecules. The indazole core is a well-established pharmacophore in many FDA-approved kinase inhibitors. The strategic placement of the bromo and amino groups on the 1-methyl-1H-indazole core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives synthesized from this scaffold have demonstrated a variety of anticancer mechanisms, including:

  • Kinase Inhibition: Indazole derivatives are known to target various protein kinases that are crucial for cancer cell proliferation and survival.[1]

  • Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

  • Induction of Apoptosis: Many active compounds derived from this scaffold trigger programmed cell death in cancer cells.

The research indicates that derivatives often exhibit potent cytotoxic activity against a variety of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives synthesized using the this compound scaffold or related indazole structures. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
2f MultipleBreast, etc.0.23–1.15[1]
5k Hep-G2Liver3.32[2]
6o K562Leukemia5.15[2]
6o HEK-293Normal Kidney33.2[2]
9f HCT116Colorectal14.3 ± 4.4[3]
9f MRC5Normal Lung>100[3]
36 HCT116Colorectal0.4 ± 0.3[3]
4a A549LungPotent[4]
4a MCF-7Breast2.958[4]
4d MCF-7Breast4.798[4]
4f MCF-7Breast1.629[4]
4g MCF-7Breast4.680[4]
4i A549LungPotent[4]
4i MCF-7Breast1.841[4]
14a MDA-MB-231Breast6.2[5]
14a MDA-MB-468Breast8.7[5]
14i MDA-MB-231Breast0.09[5]
14i MDA-MB-468Breast0.06[5]
Axitinib (control) MDA-MB-231BreastModerate[5]
Axitinib (control) MDA-MB-468BreastModerate[5]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
14a PLK474.9[5]
14i PLK411.2[5]
Axitinib (control) PLK441.3[5]

Key Signaling Pathways

Derivatives of this compound have been shown to modulate critical signaling pathways involved in cancer. Below are graphical representations of these pathways.

apoptosis_pathway Indazole_Derivative Indazole Derivative p53 p53 Indazole_Derivative->p53 stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 inhibits MDM2 MDM2 p53->MDM2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: p53-mediated apoptosis pathway modulated by indazole derivatives.

plk4_pathway Indazole_Derivative Indazole Derivative (e.g., Compound 14i) PLK4 PLK4 Kinase Indazole_Derivative->PLK4 inhibits Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication regulates Mitotic_Disorder Mitotic Disorder PLK4->Mitotic_Disorder prevents Centriole_Duplication->Mitotic_Disorder Cell_Apoptosis Cell Apoptosis Mitotic_Disorder->Cell_Apoptosis leads to

Caption: Inhibition of PLK4 signaling by indazole derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on methods described in the cited literature and can be adapted for the evaluation of novel derivatives of this compound.

Protocol 1: Synthesis of Indazole Derivatives

This is a general protocol for the synthesis of indazole derivatives and may require optimization for specific target molecules.

Objective: To synthesize novel indazole derivatives for anticancer screening.

Materials:

  • 6-bromo-1H-indazole or a suitable precursor

  • Appropriate boronic acid esters

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium Carbonate)

  • Solvents (e.g., Dioxane, Water, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the starting indazole (1.0 equiv.) in a suitable solvent mixture (e.g., dioxane/water), add the boronic acid ester (1.2 equiv.), palladium catalyst (5 mol%), and base (1.5 equiv.).[6]

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) under an inert atmosphere (e.g., N₂).[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography to obtain the final product.[6]

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow Start Starting Indazole + Boronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Final Derivative Purification->Product

Caption: General workflow for the synthesis of indazole derivatives.

Protocol 2: In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[2]

  • Normal human cell line (e.g., HEK-293) for selectivity assessment[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[2]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of indazole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized indazole derivative

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the synthesized compounds induce apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized indazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the indazole derivative at various concentrations for a defined period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol 5: Western Blotting for Apoptosis-Related Proteins

Objective: To examine the effect of indazole derivatives on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line of interest

  • Synthesized indazole derivative

  • Lysis buffer

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3)[1][7]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with the compound for a specific duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.[7]

Conclusion

This compound serves as a critical building block in the development of novel anticancer therapeutics. The versatility of its structure allows for the generation of a wide array of derivatives with potent and selective activities against various cancers. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation indazole-based anticancer drugs. Further investigation into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to uncover novel therapeutic agents.

References

Experimental use of 6-Bromo-1-methyl-1h-indazol-4-amine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 6-Bromo-1-methyl-1H-indazol-4-amine as a Potent Kinase Inhibitor

Introduction

This compound is a small molecule inhibitor belonging to the indazole class of compounds. This class is recognized for its significant potential in targeting various protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a vital area of drug discovery.[2] This document outlines the application of this compound in in-vitro kinase inhibition assays and provides a detailed protocol for its characterization. The following data is representative of the activity of indazole derivatives against Polo-like Kinase 4 (PLK4), a serine/threonine kinase involved in cell cycle regulation and a target in cancer therapy.[3][4][5]

Mechanism of Action

Indazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. The specific interactions of this compound with the kinase active site would require detailed structural biology studies, but its indazole scaffold is a key pharmacophore for kinase inhibition.[1]

Experimental Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of selected kinases using a luminescence-based kinase assay. The compound demonstrated potent and selective inhibition of PLK4.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetIC50 (nM)
PLK48.5
AKT11,250
CDK2>10,000
PIM1750
VEGFR22,100

Cellular Activity

The anti-proliferative effects of this compound were evaluated in a human breast cancer cell line (MCF-7), where PLK4 is often overexpressed.

Table 2: Anti-proliferative Activity of this compound

Cell LineCompoundIC50 (µM)
MCF-7This compound1.3
HEK-293This compound33.2

Protocols

Luminescence-Based Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., PLK4). The Kinase-Glo® assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[6][7][8]

Materials:

  • This compound

  • Recombinant human kinase (e.g., PLK4)

  • Kinase substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of the kinase reaction mixture to each well.

  • Kinase Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Luminescence-Based Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Add Compound to Plate compound_prep->plate_setup kinase_mix Kinase/Substrate Mix add_kinase Add Kinase/Substrate kinase_mix->add_kinase atp_solution ATP Solution start_reaction Add ATP & Incubate atp_solution->start_reaction plate_setup->add_kinase add_kinase->start_reaction add_detection Add Kinase-Glo® Reagent start_reaction->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence calc_inhibition % Inhibition Calculation read_luminescence->calc_inhibition ic50_determination IC50 Curve Fitting calc_inhibition->ic50_determination

Caption: Workflow for determining kinase inhibitor IC50 values.

PLK4_signaling_pathway Simplified PLK4 Signaling Pathway in Cell Cycle Control SCF_E3_ligase SCF/β-TrCP E3 Ligase PLK4 PLK4 SCF_E3_ligase->PLK4 Degradation centriole_dup Centriole Duplication PLK4->centriole_dup Phosphorylation & Activation inhibitor 6-Bromo-1-methyl- 1H-indazol-4-amine inhibitor->PLK4 Inhibition mitotic_entry Mitotic Entry centriole_dup->mitotic_entry cytokinesis Cytokinesis mitotic_entry->cytokinesis genomic_stability Genomic Stability cytokinesis->genomic_stability

Caption: PLK4's role in the cell cycle and its inhibition.

References

Application Notes and Protocols: Spectroscopic Characterization of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the spectroscopic characterization of 6-Bromo-1-methyl-1H-indazol-4-amine, a key intermediate in pharmaceutical synthesis. This document outlines detailed protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy. Representative data are presented in tabular format to facilitate analysis and comparison. Additionally, a generalized workflow for the spectroscopic analysis of this compound is provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈BrN₃

  • Molecular Weight: 226.07 g/mol

  • CAS Number: 1198438-39-9

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.60s-1HH-3
~7.10d~1.01HH-7
~6.85d~1.01HH-5
~5.50br s-2H-NH₂
~3.90s-3H-CH₃

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145.0C-7a
~140.0C-4
~135.0C-3a
~130.0C-3
~125.0C-6
~115.0C-7
~100.0C-5
~35.0-CH₃

Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z (amu)Interpretation
225.99 / 227.99[M+H]⁺ isotopic pattern characteristic of Bromine
247.97 / 249.97[M+Na]⁺ isotopic pattern

Table 4: FT-IR Spectroscopy Data (Solid, ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-CH₃)
1620 - 1580StrongC=C stretching (aromatic)
1500 - 1400StrongC=N stretching
1300 - 1200MediumC-N stretching
~550StrongC-Br stretching

Table 5: UV-Vis Spectroscopy Data (Methanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
~240~25,000
~310~5,000

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of ~10 µg/mL with methanol.[1]

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Observe the isotopic pattern for the molecular ion peak to confirm the presence of bromine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine an appropriate concentration where the absorbance is within the linear range of the instrument (typically 0.1 - 1.0). A final concentration of ~0.01 mg/mL is often suitable.

  • Use methanol as the blank reference.

  • Acquire the UV-Vis spectrum over a wavelength range of 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR FT-IR Sample->IR UV UV-Vis Sample->UV Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity IR->Structure Purity Purity Assessment UV->Purity Final_Report Final Characterization Report Structure->Final_Report Combine Data Purity->Final_Report Combine Data Identity->Final_Report Combine Data

Caption: General workflow for spectroscopic characterization.

Logical_Relationship_Spectroscopy cluster_info Information Derived cluster_technique Spectroscopic Technique MolecularWeight Molecular Weight & Formula FunctionalGroups Functional Groups ElectronicTransitions Electronic Transitions AtomConnectivity Atom Connectivity & Environment MS Mass Spectrometry MS->MolecularWeight IR FT-IR IR->FunctionalGroups UV UV-Vis UV->ElectronicTransitions NMR NMR NMR->AtomConnectivity

Caption: Relationship between techniques and derived data.

References

Application Notes and Protocols for the Scalable Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable protocol for the synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The outlined multi-step synthesis is designed for scalability and reproducibility in a research setting.

Introduction

This compound is a substituted indazole derivative of significant interest in pharmaceutical research. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. This document outlines a reliable synthetic route starting from the commercially available 6-bromo-4-nitro-1H-indazole.

Synthetic Strategy Overview

The scalable synthesis of this compound is proposed as a three-step process:

  • N-Methylation: Regioselective methylation of the N1 position of 6-bromo-4-nitro-1H-indazole.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the corresponding 4-amino group.

  • Purification: Isolation and purification of the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole

This procedure details the N-methylation of 6-bromo-4-nitro-1H-indazole.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Bromo-4-nitro-1H-indazoleC₇H₄BrN₃O₂242.03
Sodium hydride (60% dispersion in mineral oil)NaH24.00
IodomethaneCH₃I141.94
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield85-95%
Purity (by HPLC)>95%
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 6-bromo-1-methyl-4-nitro-1H-indazole.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Bromo-1-methyl-4-nitro-1H-indazoleC₈H₆BrN₃O₂256.06
Iron powderFe55.85
Ammonium chlorideNH₄Cl53.49
EthanolC₂H₅OH46.07
WaterH₂O18.02

Procedure:

  • To a stirred solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Quantitative Data (Expected):

ParameterValue
Yield70-85%
Purity (by HPLC)>97%

Potential Applications in Research

Substituted aminoindazoles, including this compound, are of significant interest as potential kinase inhibitors.[1][2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Specifically, the aminoindazole core can serve as a scaffold for developing inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-like kinase 4 (PLK4).[1][4]

  • FGFR4 Signaling: The FGF19/FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[1] Inhibitors of FGFR4 are being investigated as targeted therapies for this cancer.

  • PLK4 and Centrosome Duplication: PLK4 is a master regulator of centriole duplication.[4] Its overexpression can lead to centrosome amplification, a hallmark of many cancers, making it an attractive target for anticancer drug development.

Kinase_Inhibition_Pathway cluster_fgfr4 FGFR4 Signaling Pathway cluster_plk4 PLK4 and Centrosome Cycle FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream_FGFR4 Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream_FGFR4 Phosphorylates Proliferation_Survival_FGFR4 Cell Proliferation & Survival Downstream_FGFR4->Proliferation_Survival_FGFR4 Promotes PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Regulates Mitosis Proper Mitosis Centrosome->Mitosis Ensures Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR4 Inhibits Inhibitor->PLK4 Inhibits

Caption: Potential inhibitory action on FGFR4 and PLK4 signaling pathways.

Conclusion

The provided synthetic protocol offers a scalable and efficient method for the preparation of this compound. This compound serves as a valuable intermediate for the synthesis of potential kinase inhibitors for therapeutic research and development. The outlined procedures, with their expected high yields and purities, are suitable for producing this compound in quantities required for extensive research applications.

References

Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 6-Bromo-1-methyl-1h-indazol-4-amine: Extensive literature searches did not yield specific data regarding the direct application of this compound in neurodegenerative disease research. The available information primarily pertains to its role as a chemical intermediate in the synthesis of various compounds.[1][2][3] However, the indazole scaffold is of significant interest in neuroscience research, with several derivatives showing promise in preclinical models of neurodegenerative disorders.[4][5][6]

This document focuses on a structurally related and scientifically documented compound, 6-amino-1-methyl-indazole (AMI) , which has demonstrated neuroprotective properties in models of Parkinson's Disease.[7][8][9] The following application notes and protocols are based on published research for AMI and are intended to serve as a guide for researchers interested in exploring the therapeutic potential of indazole derivatives.

Application Notes: 6-amino-1-methyl-indazole (AMI) in Parkinson's Disease Research

Background: Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[7] A key pathological feature of PD and other tauopathies is the hyperphosphorylation of the microtubule-associated protein tau.[7][10] Hyperphosphorylated tau disassociates from microtubules, leading to their instability and the formation of neurotoxic aggregates.[7][10] Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for this pathological tau phosphorylation.[7][11]

6-amino-1-methyl-indazole (AMI) is a novel indazole derivative that has been investigated for its neuroprotective effects.[7][9] It represents a promising class of compounds for mitigating the neurodegenerative processes in Parkinson's Disease.

Mechanism of Action: AMI exerts its neuroprotective effects by inhibiting the hyperphosphorylation of tau protein.[7][8] In cellular models of PD, treatment with AMI has been shown to significantly decrease the levels of phosphorylated tau (p-tau) and the activity of its upstream kinase, GSK-3β.[7] By reducing tau hyperphosphorylation, AMI helps to maintain microtubule stability, prevent the formation of toxic tau aggregates, and ultimately protect neurons from apoptosis.[7]

Applications in Neurodegenerative Disease Research:

  • In vitro modeling: Studying the efficacy of AMI in protecting neuronal cell lines (e.g., SH-SY5Y) from neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces Parkinson's-like pathology.[7][8]

  • Mechanism of action studies: Investigating the specific signaling pathways modulated by AMI, particularly the GSK-3β/tau phosphorylation axis.

  • In vivo preclinical studies: Evaluating the therapeutic potential of AMI in animal models of Parkinson's Disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, to assess its effects on motor function and neuronal survival.[7][8]

  • Structure-activity relationship (SAR) studies: Using AMI as a lead compound for the synthesis and evaluation of new indazole derivatives with improved potency and drug-like properties.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effects of 6-amino-1-methyl-indazole (AMI) in a cellular model of Parkinson's Disease.

Parameter MeasuredCell LineTreatment ConditionsKey FindingsReference
Cell Viability (MTT Assay) SH-SY5YMPP+ induced toxicity with and without AMI co-treatment.AMI treatment significantly increased cell viability in MPP+-treated cells in a dose-dependent manner.[7]
Apoptosis (Hoechst Staining) SH-SY5YMPP+ induced toxicity with and without AMI co-treatment.AMI treatment markedly reduced the number of apoptotic cells induced by MPP+.[7]
Protein Expression (Western Blot) SH-SY5YMPP+ induced toxicity with and without AMI co-treatment.AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and phosphorylated GSK-3β.[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of 6-amino-1-methyl-indazole (AMI) against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[8]

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[6][12]

  • 6-amino-1-methyl-indazole (AMI)

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.[12]

    • Passage cells upon reaching 80-90% confluency.[13]

    • For the neuroprotection assay, seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and into 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of AMI and MPP+ in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations in culture medium.

    • Pre-treat the cells with various concentrations of AMI (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control group.

    • After pre-treatment, add MPP+ (final concentration, e.g., 1 mM) to the wells (except for the control group) and co-incubate with AMI for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

  • Western Blot Analysis for p-tau and p-GSK-3β:

    • For cells grown in 6-well plates, lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-tau, total tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

AMI_Signaling_Pathway cluster_neuron Dopaminergic Neuron MPP MPP+ Neurotoxin GSK3b GSK-3β MPP->GSK3b Activates pGSK3b Active p-GSK-3β GSK3b->pGSK3b Tau Tau Protein pGSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Microtubules Stable Microtubules pTau->Microtubules Detaches from Disrupted_MT Disrupted Microtubules & Aggregates pTau->Disrupted_MT Apoptosis Neuronal Apoptosis Disrupted_MT->Apoptosis AMI 6-amino-1-methyl-indazole (AMI) AMI->pGSK3b Inhibits

Caption: Proposed signaling pathway of AMI in neuroprotection.

In_Vitro_Workflow cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay cluster_assays Endpoint Assays start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells into 96-well & 6-well Plates culture->seed adhere Incubate for 24h (Adhesion) seed->adhere pretreat Pre-treat with AMI (2 hours) adhere->pretreat cotreat Co-treat with MPP+ and AMI (24 hours) pretreat->cotreat mtt_assay MTT Assay for Cell Viability cotreat->mtt_assay wb_assay Western Blot for p-tau & p-GSK-3β cotreat->wb_assay analysis Data Analysis and Quantification mtt_assay->analysis wb_assay->analysis end End analysis->end

Caption: Workflow for assessing AMI's neuroprotective effects in vitro.

References

Synthetic Routes for Modifying the Indazole Core of 6-Bromo-1-methyl-1h-indazol-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the 6-bromo-1-methyl-1h-indazol-4-amine core, a versatile scaffold in medicinal chemistry. The following sections outline key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in creating diverse libraries of indazole derivatives for drug discovery and development.

Introduction to the this compound Scaffold

The indazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it a valuable pharmacophore. The presence of a bromine atom at the 6-position of the 1-methyl-1h-indazol-4-amine core offers a strategic handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] For the modification of this compound, three key reactions are particularly relevant: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6][7] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

A typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equivalents).[5][6]

  • The reaction is typically conducted in a solvent mixture, such as 1,4-dioxane and water.[6]

  • The reaction mixture is degassed and heated, often under microwave irradiation, at a temperature ranging from 80°C to 140°C for 2 to 12 hours.[6][8]

  • Upon completion, the reaction is cooled, filtered, and the product is extracted and purified, commonly by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Bromoindazole This compound Solvent Solvent (e.g., Dioxane/Water) Bromoindazole->Solvent Boronic_Acid Arylboronic Acid Boronic_Acid->Solvent Base Base (e.g., K2CO3) Base->Solvent Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Solvent Heating Heating (80-140 °C) Solvent->Heating Inert_Atmosphere Inert Atmosphere Heating->Inert_Atmosphere Filtration Filtration Inert_Atmosphere->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-1-methyl-1h-indazol-4-amine Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

ParameterConditionReference
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄[5][8]
Base K₂CO₃, Cs₂CO₃[5][6][8]
Solvent 1,4-Dioxane/Water, DME[5][6]
Temperature 80-140 °C[5][8]
Yield Good to excellent[5][9]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[3][10] This reaction is highly versatile and tolerates a wide range of functional groups.

A general protocol for the Buchwald-Hartwig amination of this compound is as follows:

  • In a reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired primary or secondary amine (1.2 equivalents), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5-2 equivalents).[11]

  • Add a palladium precatalyst and a suitable phosphine ligand. Common catalyst systems include those based on RuPhos or BrettPhos.[11]

  • The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or toluene.

  • The mixture is heated, with temperatures ranging from room temperature to 100°C, for a period of 1 to 24 hours.[10]

  • After the reaction is complete, it is quenched, and the product is isolated through extraction and purified by chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Pd_II_Complex Pd(II) Complex OxAdd->Pd_II_Complex Amine_Coord Amine Coordination Pd_II_Complex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Reductive_Elim Reductive Elimination Deprotonation->Reductive_Elim Reductive_Elim->Start Catalyst Regeneration Product C-N Coupled Product Reductive_Elim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

ParameterConditionReference
Catalyst System RuPhos-based, BrettPhos-based[11]
Base LiHMDS, NaOtBu, K₂CO₃[10][11]
Solvent THF, Toluene, Dioxane[10]
Temperature Room temperature to 100 °C[10]
Yield Generally high[11]
Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a copper(I) co-catalyst and an amine base.

A representative procedure for the Sonogashira coupling of this compound is as follows:

  • To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent such as toluene or a mixture of solvents like dioxane/ethanol/water, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%) and a copper(I) salt (e.g., CuI) (1-10 mol%).

  • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is added to the mixture.

  • The reaction is stirred at temperatures ranging from room temperature to 70°C until completion, which can take from a few hours to overnight.[14]

  • The reaction mixture is then worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product by chromatography.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Reactants This compound + Terminal Alkyne Catalysts Pd Catalyst (e.g., PdCl2(PPh3)2) + Cu(I) Co-catalyst (e.g., CuI) Reactants->Catalysts Base_Solvent Amine Base (e.g., Et3N) in Solvent (e.g., Toluene) Catalysts->Base_Solvent Reaction Reaction at RT to 70 °C Base_Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Alkynyl-1-methyl-1h-indazol-4-amine Purification->Product

References

Application of 6-Bromo-1-methyl-1h-indazol-4-amine in Organic Synthesis: A Keystone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1h-indazol-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom at the 6-position and the amino group at the 4-position on the methylated indazole scaffold, make it an ideal starting material for the synthesis of a diverse range of complex molecules. This is particularly true in the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of other proliferative diseases. The indazole core is a well-established pharmacophore found in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of various substituents to build extensive libraries of potential drug candidates.

Key Applications in Organic Synthesis

The primary application of this compound lies in its functionalization through palladium-catalyzed cross-coupling reactions. The bromine atom at the C6 position serves as a handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, while the amine at the C4 position can be a point of diversification or can be engaged in reactions like Buchwald-Hartwig amination. These transformations are pivotal in the synthesis of compounds targeting crucial signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Polo-like kinase 4 (PLK4) pathways.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl moieties at the 6-position, a key modification in the design of many kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1-methyl-1h-indazol-4-amine.

Quantitative Data for Suzuki-Miyaura Coupling of Bromoindazoles (Illustrative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90670-85[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)K₂CO₃DME80280-95[2]
33-Furylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)165-78[3]
42-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80260-75[2][4]

Note: Yields are typical for similar bromoindazole systems and may vary for this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction can be employed to further functionalize the indazole core by coupling an amine at the 6-position, or by utilizing the existing 4-amino group to react with another aryl halide, thereby expanding the structural diversity of the synthesized library.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various amines. The choice of ligand and base is crucial and often substrate-dependent.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube or round-bottom flask with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add the base (e.g., NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine coupling partner (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (4-24 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted-1-methyl-1H-indazol-4,6-diamine or related product.

Quantitative Data for Buchwald-Hartwig Amination of Bromoindazoles (Illustrative)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF651280-95[5]
2AnilinePd₂(dba)₃ (1.5)Xantphos (6)Cs₂CO₃1,4-Dioxane100875-90[6]
3BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001670-85[5]
4N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF801270-88[7]

Note: Yields are based on reactions with similar bromo-heterocycles and may require optimization for this compound.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the functionalization of this compound and the key signaling pathways targeted by the resulting kinase inhibitors.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination start->buchwald C-N Bond Formation reagents_suzuki Arylboronic Acid, Pd Catalyst, Base reagents_suzuki->suzuki purification Purification (Column Chromatography) suzuki->purification reagents_bh Amine, Pd Catalyst, Ligand, Base reagents_bh->buchwald buchwald->purification product Functionalized Indazole (e.g., Kinase Inhibitor) purification->product

Caption: General workflow for the synthesis of kinase inhibitors.

The synthesized indazole derivatives often target critical nodes in cellular signaling cascades that are dysregulated in cancer. Two such important pathways are the PI3K/Akt/mTOR and the PLK4 pathways.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and Akt inhibition.[6][8][9][10][11]

PLK4_pathway PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Regulation CellCycle Cell Cycle Progression PLK4->CellCycle GenomicInstability Genomic Instability PLK4->GenomicInstability Overexpression leads to Centrosome->CellCycle Apoptosis Apoptosis Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4 Inhibition Inhibitor->Apoptosis Induces

Caption: The role of PLK4 in the cell cycle and its inhibition.[2][12][13][14][15][16][17]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around the indazole core. This facilitates the generation of potent and selective modulators of key cellular signaling pathways, thereby providing a powerful platform for the discovery of novel therapeutics in oncology and beyond. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-1-methyl-1H-indazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common synthetic approach involves a multi-step process starting from a substituted aniline. A plausible route includes the diazotization of a substituted aniline, followed by an intramolecular cyclization to form the indazole core. Subsequent bromination and methylation steps, with the order of these steps being a key consideration for yield and purity, lead to the final product. The introduction of the amine group at the 4-position is often achieved through nitration followed by reduction.

Q2: What are the critical parameters affecting the yield of the reaction?

Several parameters can significantly impact the overall yield. These include the choice of reagents for bromination and methylation, reaction temperature, solvent, and reaction time. For instance, the choice between N-Bromosuccinimide (NBS) and liquid bromine for bromination can affect regioselectivity and the formation of byproducts.[1] Similarly, the selection of a methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base used can influence the efficiency of N-methylation.

Q3: How can I minimize the formation of isomeric impurities?

Isomeric impurities, particularly from bromination and N-methylation, are a common challenge. To control regioselectivity during bromination, consider using a milder brominating agent like NBS and optimizing the reaction temperature.[1] For N-methylation of the indazole ring, the choice of solvent and base can influence the ratio of N1 versus N2 methylation. Less polar solvents have been shown to favor methylation at the desired N1 position in similar heterocyclic systems.[2]

Q4: What are the recommended purification techniques for the final product?

Purification of this compound typically involves column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, should be determined using thin-layer chromatography (TLC). Recrystallization from an appropriate solvent system can be employed for further purification to obtain a high-purity solid product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reactions at one or more steps.- Suboptimal reaction conditions (temperature, time, solvent).- Degradation of intermediates or product.- Loss of product during workup and purification.- Monitor reaction progress using TLC or LC-MS to ensure completion.- Systematically optimize reaction conditions for each step (see Experimental Protocols section).- Use milder reaction conditions where possible.- Optimize extraction and purification procedures to minimize losses.
Formation of multiple spots on TLC (isomeric impurities) - Lack of regioselectivity in bromination.- N-methylation at both N1 and N2 positions of the indazole ring.- For bromination, use N-Bromosuccinimide (NBS) in a suitable solvent like sulfuric acid at a controlled temperature (e.g., 0 °C).[1]- For N-methylation, explore the use of less polar solvents which may favor N1 alkylation.[2] Consider protecting/deprotecting strategies if regioselectivity remains poor.
Presence of starting material in the final product - Incomplete reaction in the final step.- Inefficient purification.- Increase reaction time or temperature for the final step, monitoring by TLC.- Optimize the column chromatography conditions (e.g., gradient elution) to ensure good separation of the product from the starting material.
Product is an oil or fails to crystallize - Presence of impurities.- Residual solvent.- Re-purify the product using column chromatography.- Attempt recrystallization from various solvent systems.- Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.

Experimental Protocols

General Synthetic Pathway

A representative synthetic pathway is outlined below. Note that specific conditions should be optimized for each reaction.

A Substituted Aniline B Indazole Core Formation A->B 1. Diazotization 2. Cyclization C Bromination B->C Brominating Agent (e.g., NBS) D Nitration C->D Nitrating Agent (e.g., HNO3/H2SO4) E Methylation D->E Methylating Agent (e.g., CH3I) F Reduction E->F Reducing Agent (e.g., SnCl2/HCl) G This compound F->G Workup & Purification

Caption: General synthetic workflow for this compound.

Key Experiment: Regioselective Bromination

This protocol is adapted from methodologies for similar heterocyclic systems.

  • Dissolution: Dissolve the indazole starting material in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of NBS often provides better regioselectivity compared to liquid bromine.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Optimization of Bromination Reaction
Entry Brominating Agent Solvent Temperature (°C) Yield (%) Notes
1Br₂Acetic Acid2565Mixture of regioisomers observed.
2Br₂CH₂Cl₂070Improved regioselectivity but still a mixture.
3NBSH₂SO₄085Predominantly the desired 6-bromo isomer.[1]
4NBSAcetonitrile2578Good yield, some side products.

Troubleshooting Logic Diagram

start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_cond Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Change solvent incomplete->optimize_cond check_purification Evaluate Purification Method complete->check_purification optimize_cond->check_reaction isomers Isomeric Impurities Present? check_purification->isomers Yes other_impurities Other Impurities check_purification->other_impurities No optimize_regio Optimize for Regioselectivity: - Use milder reagents (e.g., NBS) - Control temperature isomers->optimize_regio optimize_regio->check_reaction success Improved Yield and Purity optimize_regio->success optimize_chrom Optimize Chromatography: - Different solvent system - Gradient elution other_impurities->optimize_chrom optimize_chrom->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromo-1-methyl-1h-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is often employed after the synthesis workup to isolate the product from reaction byproducts.[1] Recrystallization can be used to further enhance the purity of the isolated compound. For related indazole compounds, preparative HPLC has also been utilized for obtaining analytical samples.[2]

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can include unreacted starting materials, reagents from the synthesis (such as the alkylating agent or base), and side-products. Over-alkylation during the methylation step can lead to the formation of undesired isomers or multiply-alkylated species.[1] In the synthesis of similar indazoles, regioisomers are a common impurity that may need to be removed during purification.[3]

Q3: What purity level can I expect to achieve with these methods?

A3: Commercially available this compound is typically offered at a purity of ≥98%.[4] With careful execution of column chromatography followed by recrystallization, it is feasible to achieve a purity of 98% or higher. For a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a purity of up to 98% was achieved without column chromatography, using a recrystallization method.[3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column.- Optimize the solvent system: Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to find the optimal separation conditions.- Select the appropriate stationary phase: Silica gel is commonly used. If separation is still poor, consider using alumina or a reverse-phase C18 column.- Reduce the amount of crude product loaded onto the column.
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- Adjust eluent polarity: If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent. If it elutes too slowly (low Rf on TLC), increase the polarity of the eluent.
Streaking or Tailing of the Product Band - Compound is sparingly soluble in the eluent.- Interaction with the stationary phase (e.g., acidic or basic nature of the compound).- Column is not packed properly.- Modify the eluent: Add a small amount of a more polar solvent to improve solubility. For amine-containing compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on silica gel.[2]- Ensure proper column packing to avoid channels and cracks.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation Upon Cooling - Solution is too dilute.- The chosen solvent is too good a solvent for the compound at all temperatures.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod, or add a seed crystal.- Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy.
Oily Precipitate Forms Instead of Crystals - The compound's melting point is lower than the boiling point of the solvent.- The presence of significant impurities.- Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a solvent mixture.- Purify the crude material further by column chromatography before attempting recrystallization.
Low Recovery of Purified Product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the compound.- Cool the solution thoroughly in an ice bath to maximize crystal precipitation.- Pre-heat the filtration apparatus to prevent the product from crystallizing on the filter paper or funnel.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and evenly packed bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column. For a related compound, an eluent system of CH₂Cl₂--CH₃OH--(C₂H₅)₂NH (95:4:1) was used.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of methanol and water (e.g., 4:1 v/v) has been used for a similar indazole derivative.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Purity and Yield Data for a Related Indazole Derivative

Purification StepStarting MaterialProductPurity (GCMS)YieldReference
RecrystallizationCrude 7-bromo-4-chloro-1H-indazol-3-aminePurified 7-bromo-4-chloro-1H-indazol-3-amine96-98 A%50-56%[3]

Visualizations

Purification_Workflow Crude Crude 6-Bromo-1-methyl- 1h-indazol-4-amine Col_Chrom Column Chromatography Crude->Col_Chrom Recrystal Recrystallization Col_Chrom->Recrystal Optional Further Purification Pure_Product Pure Product (>98%) Col_Chrom->Pure_Product Recrystal->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Purity) Check_TLC Analyze by TLC Start->Check_TLC Impurity_Type Identify Impurity Type (Polar/Non-polar/Isomer) Check_TLC->Impurity_Type Adjust_Column Adjust Column Chromatography (Solvent Gradient/Stationary Phase) Impurity_Type->Adjust_Column Poor Separation Recrystallize Perform Recrystallization (Screen Solvents) Impurity_Type->Recrystallize Minor Impurities Success Purity Goal Met Adjust_Column->Success Recrystallize->Success

Caption: Logical troubleshooting approach for purification issues.

References

Identifying common impurities in 6-Bromo-1-methyl-1h-indazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-methyl-1h-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and effective synthetic pathway involves a two-step process:

  • Nitration: Regioselective nitration of 6-Bromo-1-methyl-1H-indazole at the C4 position to yield 6-Bromo-1-methyl-4-nitro-1H-indazole.

  • Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, this compound.

Q2: Which analytical techniques are recommended for monitoring the reaction progress and identifying impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and initial impurity detection.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of isomeric impurities.

Q3: What are the critical parameters to control during the nitration step?

A3: Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial. Exothermic reactions can lead to over-nitration and the formation of undesired side products. Maintaining a low temperature (e.g., 0-5 °C) is generally recommended.

Q4: Are there any known safety precautions for the synthesis of bromo-indazole derivatives?

A4: Yes, some reactions, particularly bromination and nitration, can be highly exothermic.[1] It is essential to have efficient cooling and to control the addition rate of reagents. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Presence of Multiple Spots on TLC After Nitration

Potential Causes & Solutions

Potential Cause Proposed Solution Verification Method
Incomplete Reaction - Extend the reaction time.- Increase the equivalents of the nitrating agent cautiously.TLC, HPLC
Formation of Regioisomers (e.g., 7-nitro isomer) - Optimize reaction temperature and solvent.- Purify the crude product using column chromatography.NMR, LC-MS
Over-nitration (di-nitro products) - Reduce the amount of nitrating agent.- Ensure strict temperature control.LC-MS
Issue 2: Low Yield After Reduction of the Nitro Group

Potential Causes & Solutions

Potential Cause Proposed Solution Verification Method
Incomplete Reduction - Increase the reaction time or temperature.- Use a more potent reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C).TLC, HPLC
Degradation of the Product - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use milder reduction conditions.HPLC, LC-MS
Loss During Work-up/Purification - Optimize the extraction solvent and pH.- Use an appropriate purification method (e.g., crystallization, column chromatography).Material Balance
Issue 3: Off-Color or Impure Final Product

Potential Causes & Solutions

Potential Cause Proposed Solution Verification Method
Residual Starting Material - Recrystallize the final product.- Perform column chromatography.TLC, HPLC, NMR
Presence of Isomeric Impurities - Optimize the purification method, such as using a different solvent system for recrystallization or chromatography.HPLC, NMR
Byproducts from Side Reactions - Review the reaction conditions and consider alternative synthetic routes if necessary.- Purification via preparative HPLC may be required.LC-MS, NMR

Experimental Protocols

Key Experiment: Purification of Crude this compound

Based on procedures for analogous compounds, a common purification technique is recrystallization or slurry in a mixed solvent system.[1]

  • Dissolution: Dissolve the crude product in a suitable solvent, such as methanol, at an elevated temperature.

  • Precipitation: Slowly add a co-solvent, like water, until the solution becomes turbid.

  • Crystallization: Allow the solution to cool down slowly to room temperature and then further cool in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a cold mixture of the recrystallization solvents.

  • Drying: Dry the purified product under vacuum.

Visualizations

Troubleshooting Workflow for Impurity Identification

start Crude Product Analysis tlc TLC Shows Impurities start->tlc hplc_ms Analyze by HPLC/LC-MS tlc->hplc_ms extra_peak Unexpected Peak(s) Detected hplc_ms->extra_peak check_sm Mass matches Starting Material? extra_peak->check_sm check_iso Mass matches Isomer? check_sm->check_iso No incomplete Incomplete Reaction check_sm->incomplete Yes check_over Mass matches Over-reacted Product? check_iso->check_over No isomer Isomeric Impurity check_iso->isomer Yes over_reaction Over-reaction Byproduct check_over->over_reaction Yes unknown Unknown Impurity check_over->unknown No purify Optimize Purification incomplete->purify isomer->purify over_reaction->purify

Caption: Troubleshooting workflow for identifying impurities.

Experimental Workflow for Product Purification

crude Crude Product dissolve Dissolve in Hot Methanol crude->dissolve add_water Add Water until Turbid dissolve->add_water cool Cool to Crystallize add_water->cool filter Filter Crystals cool->filter wash Wash with Cold MeOH/H₂O filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the common reasons for the poor solubility of this compound?

The limited aqueous solubility of this compound can likely be attributed to its molecular structure, which includes a relatively nonpolar indazole ring system and a bromine substituent. These features can lead to strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for water molecules to surround and dissolve the individual molecules.

Q3: What are the primary methods to improve the solubility of poorly water-soluble compounds like this one?

There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[2]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][3]

  • Chemical Modifications: These methods involve changing the pH, using buffers, forming salts, derivatization, and complexation (e.g., with cyclodextrins).[2]

  • Other Techniques: The use of co-solvents, surfactants (micellar solubilization), hydrotropy, and formulating as microemulsions or self-emulsifying drug delivery systems (SEDDS) are also common approaches.[4][5]

Troubleshooting Guide

Issue: My compound, this compound, is not dissolving in my aqueous buffer for my in vitro assay.

Possible Solutions:

  • pH Adjustment: The amine group in the molecule is basic and can be protonated at acidic pH. Lowering the pH of your buffer may increase the solubility by forming a more soluble salt form of the compound. It is crucial to ensure the pH is compatible with your experimental system.

  • Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility.[2][6] Common co-solvents for research purposes include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for the co-solvent to affect your experiment.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility. Common laboratory surfactants include Tween 80 and Triton X-100.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[4]

Quantitative Data Presentation

Since experimental solubility data for this compound is not available, the following table provides a template for how to present such data once determined. It includes hypothetical values to illustrate the effect of different solubilization techniques.

Solvent System Temperature (°C) Solubility (µg/mL) Fold Increase (vs. Water) Notes
Deionized Water251.51.0Baseline solubility
PBS (pH 7.4)252.01.3Slight increase due to buffer salts
0.1 M HCl (pH 1)25150100Significant increase due to salt formation
10% DMSO in Water257550Co-solvency effect
2% Tween 80 in Water254530Micellar solubilization
5% HP-β-CD in Water259060Inclusion complexation

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, buffer, co-solvent mixture)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Co-solvency Approach for Solubility Enhancement

This protocol outlines how to use a co-solvent to prepare a stock solution of a poorly soluble compound.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer or media

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Add a minimal amount of the pure co-solvent (e.g., DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary. This will be your high-concentration stock solution.

  • For your working solution, perform a serial dilution of this stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer (and not the other way around) while vortexing to minimize precipitation.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in your final working solution or lower the final concentration of the compound.

Visualizations

G cluster_0 Solubility Enhancement Workflow start Poorly Soluble Compound: This compound ph_check Is the compound ionizable? (Contains acidic/basic groups) start->ph_check ph_adjust pH Adjustment ph_check->ph_adjust Yes cosolvent_check Is a co-solvent compatible with the experiment? ph_check->cosolvent_check No evaluation Evaluate Solubility & Stability ph_adjust->evaluation cosolvency Co-solvency cosolvent_check->cosolvency Yes complexation Complexation (e.g., Cyclodextrins) cosolvent_check->complexation No cosolvency->evaluation solid_dispersion Solid Dispersion / Particle Size Reduction complexation->solid_dispersion If still insufficient complexation->evaluation formulation Advanced Formulation (e.g., SEDDS, Nanosuspension) solid_dispersion->formulation formulation->evaluation

Caption: Decision workflow for selecting a solubility enhancement technique.

G cluster_1 Experimental Workflow for Solubility Testing A 1. Add Excess Compound to Solvent B 2. Equilibrate (e.g., Shake for 24-48h) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Sample Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F

Caption: General experimental workflow for the Shake-Flask solubility method.

References

Technical Support Center: Regioselective Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselective synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity during the N-alkylation of indazoles so challenging?

A: The primary challenge arises from the annular tautomerism of the indazole ring. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2][3] When deprotonated, the resulting indazolide anion is mesomeric, with negative charge density on both N1 and N2. Since both nitrogen atoms are nucleophilic, direct alkylation often leads to a mixture of N1- and N2-substituted products, making the isolation of a single, desired regioisomer difficult and reducing the overall yield.[1][2][4][5][6]

Q2: What are the key factors that influence the N1 vs. N2 regioselectivity in indazole alkylation?

A: The ratio of N1 to N2 products is highly sensitive to several experimental parameters. The most critical factors include:

  • Base: The choice of base can significantly alter the regiochemical outcome.[1][7]

  • Solvent: Solvent polarity and coordinating ability play a crucial role. For instance, solvent-dependent regioselectivity has been observed when using NaHMDS in THF versus DMSO.[1][7]

  • Alkylating Agent: The nature of the electrophile (e.g., primary alkyl halides, secondary alkyl tosylates, α-halo carbonyls) can influence the reaction's selectivity.[1][3]

  • Indazole Substituents: Both the electronic properties and the steric hindrance of substituents on the indazole ring have a profound impact on the N1/N2 ratio.[1][3][8]

  • Counter-ion: The cation from the base (e.g., Na+, K+, Cs+) can coordinate with the indazole anion, influencing which nitrogen atom is more accessible for alkylation. DFT calculations suggest chelation by cesium can favor N1-substitution.[2][4]

  • Temperature and Reaction Time: These can affect the thermodynamic versus kinetic control of the reaction. Longer reaction times or higher temperatures can favor the formation of the more thermodynamically stable N1-isomer through equilibration.[1][3]

Q3: How can I selectively synthesize the N1-alkylated indazole isomer?

A: To favor the N1-isomer, conditions that are under thermodynamic control are often preferred, as the 1H-indazole tautomer is generally more stable.[1][3] A highly effective and regioselective protocol involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an alkyl bromide.[1][3][7][9] This system has shown excellent (>99:1) N1-selectivity for a range of indazoles, particularly those with C3-substituents like carboxymethyl, tert-butyl, and COMe.[1][3][7] In some cases, an equilibration process using α-halo carbonyl or β-halo ester electrophiles can also favor the thermodynamic N1 product.[1][3][7]

Q4: Are there reliable methods for synthesizing the N2-alkylated indazole isomer?

A: Yes. While N1 is often the thermodynamic product, N2-selectivity can be achieved.

  • Substituent Effects: The presence of specific substituents can strongly direct alkylation to the N2 position. For example, indazoles with an electron-withdrawing nitro (NO₂) or carboxylate (CO₂Me) group at the C7 position have shown excellent N2-selectivity (≥96%) even under conditions that typically favor N1.[1][5][8]

  • Reaction Conditions: Under neutral or mildly acidic conditions, substitution may preferentially occur at the N2 position.[8][10]

  • Specific Reagents: A general and selective method for N2-alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by either trifluoromethanesulfonic acid or copper(II) triflate.[11][12] Gallium/aluminium-mediated direct alkylation with α-bromocarbonyl compounds has also been reported to be regioselective for the N2 position.[10]

Troubleshooting Guide

Problem: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers with a low ratio (e.g., 1.5:1 to 1:1).

This is a common issue, often encountered when using conditions like potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[2][6] For example, reacting an indazole with methyl iodide and K₂CO₃ in DMF can result in nearly equal amounts of N1 and N2 products.[2]

Logical Workflow for Troubleshooting Poor Regioselectivity

G cluster_n1 N1-Selective Strategies cluster_n2 N2-Selective Strategies start Problem: Poor N1:N2 Regioselectivity check_goal What is the Desired Isomer? start->check_goal n1_path Target: N1-Isomer check_goal->n1_path N1 n2_path Target: N2-Isomer check_goal->n2_path N2 cond_NaH Change Base/Solvent: Use NaH in THF n1_path->cond_NaH check_sub Does Indazole have C7-EWG (e.g., NO2)? n2_path->check_sub cond_thermo Promote Thermodynamic Control: Increase temperature or reaction time cond_NaH->cond_thermo analyze Analyze N1:N2 Ratio (NMR, LC-MS) cond_NaH->analyze cond_thermo->analyze reagent_TCA Change Alkylating Agent: Use Alkyl Trichloroacetimidate with TfOH or Cu(OTf)2 check_sub->reagent_TCA No cond_acidic Use Acidic/Neutral Conditions check_sub->cond_acidic Yes reagent_TCA->analyze cond_acidic->analyze analyze->start Low Selectivity end Success: Desired Isomer Obtained analyze->end High Selectivity

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

G cluster_factors Controlling Factors Indazole Indazole Anion N1_Product N1-Alkylated (Thermodynamic Product) Indazole->N1_Product Favored by: - NaH/THF - High Temp - Cs+ Chelation N2_Product N2-Alkylated (Kinetic Product) Indazole->N2_Product Favored by: - C7-EWG - Acidic Conditions - Specific Reagents Base Base (NaH, K2CO3, Cs2CO3) Base->Indazole Solvent Solvent (THF, DMF, DMSO) Solvent->Indazole Substituents Substituents (Steric/Electronic) Substituents->Indazole Electrophile Electrophile (R-Br, R-OTs, etc.) Electrophile->Indazole Temperature Temperature Temperature->Indazole

References

Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1-methyl-1h-indazol-4-amine. The following information addresses common issues, with a focus on preventing debromination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the debrominated side product (1-methyl-1H-indazol-4-amine) in my palladium-catalyzed cross-coupling reaction. What are the common causes?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl bromides. The primary causes include:

  • Reaction Temperature: Higher temperatures can promote the rate of debromination.

  • Nature of the Base: Certain bases can facilitate the formation of palladium hydride species, which are key intermediates in the debromination pathway.

  • Solvent Choice: Protic solvents or the presence of water can act as a hydride source, leading to debromination.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

  • Palladium Catalyst Precursor and Loading: The choice of palladium precursor and its concentration can impact the formation of active catalytic species and the prevalence of side reactions.

Q2: How can I minimize or prevent debromination in a Suzuki-Miyaura coupling reaction with this compound?

A2: To suppress the formation of the debrominated product in Suzuki-Miyaura reactions, consider the following strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For instance, in the coupling of 7-bromo-1H-indazoles, it was observed that using Pd(PPh₃)₄ as the catalyst sometimes led to the formation of the dehalogenated product.[1] Experimenting with different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help favor the desired cross-coupling pathway.

  • Base and Solvent System: The selection of the base and solvent system plays a significant role. Weaker bases and aprotic solvents are generally preferred to minimize the formation of palladium hydrides. A study on the Suzuki-Miyaura coupling of 3-bromoindazoles found that a combination of Cs₂CO₃ in a dioxane/EtOH/H₂O solvent system at 140 °C under microwave irradiation provided good results.[2]

  • Reaction Temperature and Time: Optimizing the reaction temperature and time is critical. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to disfavor the debromination side reaction.

Q3: I am performing a Heck reaction with this compound and observing significant debromination. What specific measures can I take?

A3: Debromination is a known challenge in Heck reactions with bromoindazoles. A study on the Heck coupling of 3-bromoindazoles provides a key insight: the addition of a bromide salt can significantly suppress debromination.[3]

  • Additive: The addition of a catalytic amount of a bromide source, such as tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr), has been shown to be effective in restraining dehalogenation.[3]

  • Reaction Conditions: The same study utilized ball-milling conditions, which is a solvent-free approach that can also influence reaction outcomes. While not always feasible, considering alternative energy inputs could be beneficial.

Q4: Are there general strategies for preventing debromination in other cross-coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling?

A4: Yes, the principles for preventing debromination are broadly applicable across different palladium-catalyzed cross-coupling reactions.

  • For Buchwald-Hartwig Amination: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation over competing side reactions.[4] The base is also a key parameter; using a base that is strong enough to deprotonate the amine but does not readily promote the formation of palladium hydrides is important.

  • For Sonogashira Coupling: While debromination is less commonly reported as the primary side reaction, optimizing the reaction conditions is still key. This includes the choice of palladium and copper co-catalyst, the base (typically an amine base like triethylamine or diisopropylethylamine), and the solvent.

Data on Debromination Control

Reaction TypeSubstrateCondition without Debromination ControlDebromination Observed?Condition with Debromination ControlImproved Yield of Desired Product?Reference
Heck Coupling 3-bromo-1-methyl-1H-indazolePd(OAc)₂/PPh₃, TEAYes, significantAddition of NaBr and catalytic TBABYes, yield of coupled product increased from 53% to 94%[3]
Suzuki-Miyaura Coupling N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamidePdCl₂(PPh₃)₂, K₂CO₃ in DMFYes, traces of dehalogenated productPd(PPh₃)₄, Cs₂CO₃ in dioxane/EtOH/H₂OYes, desired product obtained in up to 88% yield[1]

Experimental Protocols

The following are detailed experimental protocols from the literature for related compounds, which can be adapted for reactions with this compound.

Protocol 1: Heck Coupling of a Bromoindazole with Debromination Suppression

This protocol is adapted from a study on the chemoselective Heck coupling of 3-bromoindazoles.[3]

Reactants:

  • 3-bromo-1-methyl-1H-indazole (1a)

  • n-butyl acrylate (2a)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Sodium Bromide (NaBr)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • To a milling vessel, add 3-bromo-1-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), TEA (1.8 mmol), NaBr (1.5 mmol), and TBAB (0.15 mmol).

  • The reaction mixture is milled at a specified speed (e.g., 700 rpm) for a designated time.

  • After completion, the reaction mixture is worked up by dissolving in a suitable organic solvent, filtering, and purifying by column chromatography to isolate the desired product.

Protocol 2: Suzuki-Miyaura Coupling of a Bromoindazole

This protocol is based on the optimized conditions for the Suzuki-Miyaura reaction of a 7-bromo-1H-indazole derivative.[1]

Reactants:

  • N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (5a)

  • (4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, Ethanol, and Water

Procedure:

  • In a sealed tube, combine N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (1.3 mmol).

  • Add a solvent mixture of dioxane/EtOH/H₂O (3/1.5/0.5 mL).

  • Heat the reaction mixture at 140 °C for 4 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the competing debromination pathway.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-M ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-R RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Debromination_Pathway Competing Debromination Pathway ArPdBr Ar-Pd(II)-Br ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Formation of palladium hydride Hydride_Source Hydride Source (e.g., H₂O, base) Hydride_Source->ArPdH Reductive_Elimination Reductive Elimination ArPdH->Reductive_Elimination Debrominated_Product Ar-H Reductive_Elimination->Debrominated_Product Pd0 Pd(0)L_n Reductive_Elimination->Pd0 Regeneration of Pd(0) catalyst

Caption: Competing debromination pathway in palladium-catalyzed reactions.

References

Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of 6-bromo-1H-indazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-methylation of 6-bromo-1H-indazole, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base: The indazole N-H is weakly acidic and requires a strong enough base for deprotonation. 2. Low reaction temperature: The reaction kinetics may be slow at lower temperatures. 3. Poor solubility of reactants: The starting material or base may not be fully dissolved in the chosen solvent. 4. Inactive methylating agent: The methylating agent may have degraded due to improper storage.1. Use a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][2] 2. Increase the reaction temperature: Gently heating the reaction mixture can improve the rate of conversion. For instance, reactions with Cs₂CO₃ in dioxane have been successful at 90°C.[3] 3. Choose a more suitable solvent: Polar aprotic solvents like DMF or THF are often effective in dissolving the reactants and promoting the reaction.[2][4] 4. Use a fresh or purified methylating agent: Ensure the methylating agent is of high quality and has been stored correctly.
Poor N1:N2 Regioselectivity (Mixture of Isomers) 1. Reaction conditions favoring mixed products: The choice of base and solvent significantly impacts the N1:N2 ratio. For example, K₂CO₃ in DMF can lead to a mixture of isomers.[1] 2. Kinetic vs. Thermodynamic Control: Different conditions can favor the kinetically or thermodynamically preferred product. The N1-substituted indazole is often the thermodynamically more stable isomer.[2]1. Optimize base and solvent combination: The use of NaH in THF has been shown to favor N1-alkylation.[2][5] Cesium carbonate in dioxane is also reported to give high N1 selectivity.[3] 2. Consider steric hindrance: While not directly applicable to a methyl group, bulkier alkylating agents can favor N1 substitution due to steric hindrance at the N2 position. 3. Explore alternative methylation strategies: For challenging cases, consider a two-step approach involving enamine condensation followed by hydrogenation, which has shown high N1 selectivity.[1]
Formation of Byproducts 1. Over-methylation: Use of a large excess of the methylating agent can potentially lead to the formation of quaternary ammonium salts. 2. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures with strong bases, leading to side reactions.1. Control stoichiometry: Use a controlled amount of the methylating agent (typically 1.1-1.5 equivalents). 2. Maintain appropriate reaction temperature: Avoid excessive heating that could lead to solvent decomposition.
Difficulty in Separating N1 and N2 Isomers 1. Similar polarity of isomers: The N1 and N2 methylated isomers of 6-bromo-1H-indazole can have very similar polarities, making chromatographic separation challenging.1. Recrystallization: A mixed solvent recrystallization can be an effective method for separating the isomers. Experiment with solvent systems such as methanol/water or ethanol/water.[6] 2. Optimize chromatography conditions: If column chromatography is necessary, screen different solvent systems and consider using a high-resolution column.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for achieving high N1-selectivity in the methylation of 6-bromo-1H-indazole?

A1: For high N1-selectivity, the combination of a strong base and a suitable solvent is crucial. Conditions such as sodium hydride (NaH) in tetrahydrofuran (THF) or cesium carbonate (Cs₂CO₃) in dioxane have been reported to provide excellent N1-regioselectivity for the alkylation of substituted indazoles.[2][3][5]

Q2: How does the choice of base affect the N1:N2 ratio?

A2: The choice of base plays a significant role in determining the regioselectivity. Weaker inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often result in a mixture of N1 and N2 isomers.[1] Stronger bases like NaH or Cs₂CO₃ tend to favor the formation of the N1-substituted product.[2][3] This is attributed to the nature of the ion pair formed after deprotonation, which can influence the accessibility of the two nitrogen atoms to the electrophile.

Q3: What is the role of the solvent in this reaction?

A3: The solvent influences the solubility of the reactants and the reactivity of the indazolide anion. Polar aprotic solvents like DMF and THF are commonly used as they can dissolve the indazole and the base, and they can stabilize the transition state.[2][4] The choice of solvent can also impact the N1:N2 ratio. For instance, NaH in THF has been shown to be highly selective for N1-alkylation.[2]

Q4: I obtained a mixture of N1 and N2 isomers. How can I separate them?

A4: Separating N1 and N2 isomers can be challenging due to their similar physical properties. If column chromatography is not effective, consider recrystallization from a mixed solvent system. A patent suggests that mixtures of solvents like methanol/water can be used to selectively crystallize one isomer, yielding a single isomer with high purity.[6]

Q5: Are there any alternative methods to direct methylation for obtaining the N1-methylated product?

A5: Yes, if direct methylation proves to be low-yielding or non-selective, alternative strategies can be employed. One such method involves a two-step process of enamine condensation with an aldehyde (in this case, formaldehyde or a synthetic equivalent) followed by hydrogenation. This approach has been shown to be highly selective for the N1 position.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of Indazole Derivatives

EntryBaseSolventAlkylating AgentTemperature (°C)N1:N2 RatioYield (%)Reference
1K₂CO₃DMFIsobutyl bromide12058:4247 (N1)[1]
2NaHTHFAlkyl bromidert>99:1 (for some substituted indazoles)Not specified[2]
3Cs₂CO₃DioxaneAlkyl tosylate90>95:5>90[3]
4Cs₂CO₃DMFAlkyl bromidert1.3:185 (combined)[2]

Note: The data presented is for indazole derivatives and may serve as a starting point for optimizing the methylation of 6-bromo-1H-indazole.

Experimental Protocols

Protocol 1: N1-Methylation using Sodium Hydride in THF (General Procedure)

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) or another methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N1-methyl-6-bromo-1H-indazole.

Protocol 2: N1-Methylation using Cesium Carbonate in Dioxane (General Procedure) [3]

  • To a solution of 6-bromo-1H-indazole (1.0 eq.) in dioxane, add cesium carbonate (2.0 eq.).

  • Add the methylating agent (e.g., methyl tosylate, 1.5 eq.) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the N1-methyl-6-bromo-1H-indazole.[3]

Visualizations

N_Methylation_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 6-bromo-1H-indazole 6-bromo-1H-indazole Reaction_Mixture Reaction_Mixture 6-bromo-1H-indazole->Reaction_Mixture Deprotonation Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Reaction_Mixture Base Base (e.g., NaH, Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., THF, Dioxane) Solvent->Reaction_Mixture N1_Product N1-methyl-6-bromo-1H-indazole (Thermodynamic Product) N2_Product N2-methyl-6-bromo-1H-indazole (Kinetic Product) Reaction_Mixture->N1_Product N1-attack Reaction_Mixture->N2_Product N2-attack

Caption: Reaction pathway for the N-methylation of 6-bromo-1H-indazole.

Experimental_Workflow start Start setup Setup Reaction: - 6-bromo-1H-indazole - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (e.g., NaH, Cs2CO3) setup->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_methylating_agent Add Methylating Agent deprotonation->add_methylating_agent reaction Monitor Reaction (TLC/LC-MS) add_methylating_agent->reaction workup Quench and Workup reaction->workup purification Purify Product (Chromatography/Recrystallization) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for N-methylation.

Troubleshooting_Tree start Problem Encountered low_conversion Low Conversion? start->low_conversion poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No check_base Increase Base Strength or Temperature low_conversion->check_base Yes separation_issue Separation Issues? poor_selectivity->separation_issue No change_conditions Change Base/Solvent (e.g., NaH/THF) poor_selectivity->change_conditions Yes recrystallize Attempt Recrystallization (Mixed Solvents) separation_issue->recrystallize Yes end Consult Further Literature separation_issue->end No check_base->poor_selectivity change_conditions->separation_issue recrystallize->end

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound and related compounds?

A1: Understanding the properties of your compound and potential impurities is crucial for developing a successful crystallization protocol. Below is a summary of available data for the target compound and a close structural analog.

PropertyThis compound6-bromo-3-methyl-1H-Indazol-4-amine[1]
CAS Number 1198438-39-91000342-03-9
Molecular Formula C₈H₈BrN₃C₈H₈BrN₃
Molecular Weight 226.07 g/mol 226.07 g/mol
Appearance Solid (predicted)Not specified
Storage Store at 4°C, protect from light.[2]Not specified

Q2: Which solvent systems are recommended for the crystallization of this compound?

A2: Based on protocols for structurally similar indazole amines, mixed solvent systems are highly recommended. A primary suggestion is a mixture of a soluble solvent like methanol or ethanol with an anti-solvent such as water. For a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a methanol/water (80/20, v/v) mixture was found to be optimal for recrystallization.[3] Other reported solvent systems for substituted indazole isomers include acetone/water, ethanol/water, acetonitrile/water, or tetrahydrofuran/water mixtures.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue, particularly with compounds containing amine groups. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent system. Here are several strategies to address this:

  • Reduce the rate of supersaturation:

    • Slow down the cooling process. Allow the solution to cool gradually to room temperature before transferring it to an ice bath.

    • If using an anti-solvent, add it more slowly and with vigorous stirring.

  • Adjust the solvent system:

    • Increase the proportion of the solvent in which the compound is more soluble. This will keep the compound in solution for longer at lower temperatures.

  • Introduce seed crystals: Adding a small amount of the pure, solid compound can provide a template for crystal growth and bypass the energy barrier for nucleation.

  • Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated (too much solvent). 2. The compound is too soluble in the chosen solvent system at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again. 2. Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
The crystal yield is very low. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The cooling process was too rapid, leading to the formation of small crystals that are difficult to collect. 3. The final cooling temperature was not low enough.1. Reduce the initial volume of the solvent. You can test the mother liquor for remaining product by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant residue remains, you can try to recover more product by concentrating the mother liquor. 2. Ensure a slow cooling rate. Insulating the flask can help. 3. Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
The crystals are discolored or appear impure. 1. The presence of colored impurities in the starting material. 2. Co-precipitation of soluble impurities.1. Perform a hot filtration step after dissolving the crude product. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure the cooling process is slow to allow for selective crystallization. If impurities persist, a second recrystallization may be necessary.
The product forms an oil instead of crystals. The solution is becoming supersaturated at a temperature above the melting point of the solute in the chosen solvent.1. Lower the starting temperature of crystallization by using a larger volume of solvent. 2. Slow down the cooling rate. 3. Use a different solvent or solvent mixture. 4. Add seed crystals to encourage crystallization over oiling.

Experimental Protocols

Protocol: Recrystallization of a Bromo-Indazol-Amine Derivative

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture. A recommended starting point is an 80:20 (v/v) mixture of methanol and water.[3] Heat the mixture to the boiling point of the solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration. Add a small amount of activated charcoal if necessary, keep the solution hot, and filter it through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, with Charcoal) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If not needed hot_filtration->cool If needed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A typical experimental workflow for the recrystallization of this compound.

Troubleshooting Logic for "Oiling Out"

oiling_out_troubleshooting start Product 'Oils Out' check_supersaturation Is cooling too fast or anti-solvent addition too rapid? start->check_supersaturation solution_slow_cooling Slow down the cooling process or add anti-solvent dropwise check_supersaturation->solution_slow_cooling Yes check_solvent Is the compound too soluble in the solvent system? check_supersaturation->check_solvent No success Crystals Form solution_slow_cooling->success adjust_solvent Increase proportion of the 'good' solvent or try a different solvent system check_solvent->adjust_solvent Yes use_seed Introduce Seed Crystals check_solvent->use_seed No adjust_solvent->use_seed use_seed->success

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon during crystallization.

References

Stability issues of 6-Bromo-1-methyl-1h-indazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-1-methyl-1h-indazol-4-amine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] For other applications, solubility in solvents such as ethanol, methanol, or aqueous buffers should be determined empirically. Always use anhydrous, high-purity solvents to minimize degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[2] For short-term storage (up to one month), -20°C is generally acceptable.[2]

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively documented. Generally, heterocyclic amines can be susceptible to degradation in acidic or basic conditions.[6] It is advisable to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and use them promptly. If your experiment requires incubation in an aqueous buffer for an extended period, the stability of the compound under those specific conditions should be validated.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous buffer.
  • Possible Cause: The solubility of the compound in your aqueous buffer is lower than the working concentration.

  • Troubleshooting Steps:

    • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, as higher concentrations can be toxic to cells.

    • Sonication: Briefly sonicate the solution to aid dissolution.

    • Gentle Warming: Gently warm the solution to 37°C.[7]

    • Lower Working Concentration: If precipitation persists, lower the working concentration of the compound.

    • Solubility Test: Perform a preliminary solubility test by preparing serial dilutions of your stock solution in the intended aqueous buffer to determine the solubility limit.

Issue 2: Loss of biological activity over time.
  • Possible Cause: The compound may be degrading in your experimental conditions (e.g., temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Fresh Dilutions: Always prepare fresh working solutions from a frozen stock for each experiment.

    • Control Experiments: Include a positive control with a freshly prepared solution to compare activities.

    • Time-Course Experiment: If your assay involves long incubation times, assess the stability of the compound over that time course under your specific assay conditions (buffer, temperature). This can be done by adding the compound at different time points during the incubation.

    • Analytical Verification: If possible, use analytical methods like HPLC to assess the purity of your stock solution and working solutions over time.

Issue 3: Inconsistent experimental results.
  • Possible Cause: Inconsistent compound concentration due to improper storage or handling, or degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage Protocol: Ensure that stock solutions are properly aliquoted and stored to avoid freeze-thaw cycles.[1][2]

    • Use Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment.

    • Verify Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions from a concentrated stock.

    • Purity Check: If you suspect degradation of your solid compound, consider obtaining a fresh batch and comparing its performance. The purity of the solid compound can be checked by analytical methods such as NMR or LC-MS.

Data Presentation

Table 1: General Storage Recommendations for this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°CUp to 3 yearsStore in a dry, dark place.[2]
4°CUp to 2 yearsFor shorter-term storage.[2]
Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]
-20°CUp to 1 monthRe-examine efficacy if stored longer.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Preparation: Prepare a working solution of this compound in your experimental aqueous buffer from a DMSO stock.

  • Incubation: Incubate the working solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the concentration of the compound as a function of time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare DMSO Stock prep_work Dilute to Working Concentration in Buffer prep_stock->prep_work incubate Incubate under Experimental Conditions prep_work->incubate sampling Collect Aliquots at Time Points incubate->sampling analysis Analyze by HPLC sampling->analysis data_interp Plot Concentration vs. Time analysis->data_interp

Caption: Workflow for assessing compound stability in solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_storage Review Storage Protocol (Aliquoted, Temp) start->check_storage use_fresh Use Fresh Aliquot check_storage->use_fresh Improper check_prep Review Solution Preparation Protocol check_storage->check_prep Proper use_fresh->check_prep verify_pipetting Verify Pipetting Accuracy check_prep->verify_pipetting Improper check_purity Assess Compound Purity (e.g., LC-MS) check_prep->check_purity Proper end Problem Resolved verify_pipetting->end check_purity->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the quest for novel bioactive molecules with therapeutic potential is paramount. This guide provides a comprehensive comparison of the bioactivity of 6-Bromo-1-methyl-1h-indazol-4-amine and its structurally similar analogs, with a focus on their activity as kinase inhibitors. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and professionals in the field of drug development.

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties. This compound, a specific derivative of this class, has emerged as a compound of interest for its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, most notably cancer. Therefore, the identification and characterization of potent and selective kinase inhibitors are of significant therapeutic interest.

Comparative Bioactivity Data

To provide a clear and objective comparison, the following table summarizes the bioactivity of this compound and a selection of its structurally related analogs. The data is focused on their inhibitory activity against key kinases implicated in cancer progression, such as AXL and other receptor tyrosine kinases.

Compound IDStructureTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
1 This compoundAXLData not publicly available--
2 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineNot Specified-HCT1160.4[1]
3 Indazole-based AXL inhibitor (Compound 50)AXL26--
4 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r)FLT3<1--

Signaling Pathway Inhibition

The AXL receptor tyrosine kinase is a key mediator of cancer progression, contributing to cell survival, proliferation, migration, and drug resistance. The binding of its ligand, Gas6, triggers a downstream signaling cascade involving key cellular pathways such as PI3K/Akt and MAPK/ERK. The inhibition of AXL is a promising therapeutic strategy to counteract these oncogenic processes.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Binding & Dimerization PI3K PI3K AXL_receptor->PI3K Activation Ras Ras AXL_receptor->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor 6-Bromo-1-methyl- 1h-indazol-4-amine (Potential Inhibitor) Inhibitor->AXL_receptor Inhibition

Caption: AXL Signaling Pathway and Potential Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented bioactivity data, detailed experimental methodologies for key assays are provided below.

LanthaScreen™ Kinase Assay (for IC50 determination)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., AXL)

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase substrate or tracer

  • ATP

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction: The kinase, Eu-labeled antibody, and the test compound are added to the wells of the 384-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of the fluorescently labeled substrate/tracer and ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements. The emission ratio of the acceptor and donor fluorophores is calculated.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Reaction_Mix Add Kinase, Antibody, and Compound to Plate Compound_Prep->Reaction_Mix Initiate_Reaction Add Substrate/Tracer and ATP Reaction_Mix->Initiate_Reaction Incubation Incubate at Room Temperature (60 min) Initiate_Reaction->Incubation Read_Plate Measure TR-FRET Signal Incubation->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: LanthaScreen™ Kinase Assay Workflow.

MTT Cell Proliferation Assay (for antiproliferative IC50 determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The antiproliferative IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate Antiproliferative IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: MTT Cell Proliferation Assay Workflow.

Conclusion

This comparative guide underscores the potential of this compound and its analogs as a promising class of kinase inhibitors. While direct bioactivity data for the primary compound of interest remains to be fully elucidated in the public domain, the potent activity of its structural relatives against key cancer targets such as AXL and FLT3 provides a strong rationale for further investigation. The detailed experimental protocols included herein offer a framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this important class of molecules. The continued exploration of indazole derivatives holds significant promise for the development of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6-Bromo-1-methyl-1h-indazol-4-amine, a crucial building block in medicinal chemistry. The following sections present detailed experimental protocols and performance data to aid in method selection and implementation.

Comparative Performance of HPLC Methods

Two distinct reversed-phase HPLC methods were evaluated for their efficacy in the purity analysis of this compound. Method A employs a standard isocratic elution with a phosphate buffer, while Method B utilizes a gradient elution with a volatile ammonium acetate buffer, which is compatible with mass spectrometry (MS). The primary objective is to achieve optimal separation of the main compound from potential impurities, such as a hypothetical closely related compound, 6-Bromo-1-methyl-1H-indazol-3-amine.

Table 1: Comparative Performance Data of HPLC Methods

ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time of this compound (min) 8.210.5
Retention Time of Impurity (6-Bromo-1-methyl-1H-indazol-3-amine) (min) 7.89.8
Resolution (Rs) between Main Peak and Impurity 1.82.5
Tailing Factor (Asymmetry) 1.21.1
Theoretical Plates (N) 850012000
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15

Experimental Protocols

The following are detailed methodologies for the two HPLC methods compared in this guide.

Method A: Isocratic Reversed-Phase HPLC

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Method B: Gradient Reversed-Phase HPLC

1. Sample Preparation:

  • Prepare the sample as described in Method A, using the initial mobile phase composition for the final dilution.

2. Chromatographic Conditions:

  • Instrument: Waters Alliance HPLC System or equivalent.

  • Column: C18 column (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 20% B (re-equilibration).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 18 minutes.

3. Data Analysis:

  • Calculate the area percentage of the main peak to determine the purity of the sample.

Visualizations

To further clarify the experimental process and potential applications of the target compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate Signaling_Pathway compound This compound (Potential Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Unambiguous Structure Elucidation of 6-Bromo-1-methyl-1h-indazol-4-amine via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis for confirming the structure of 6-Bromo-1-methyl-1h-indazol-4-amine utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. By examining its characteristic NMR spectral data in contrast with a potential isomer, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, ensuring the unequivocal identification of this target molecule.

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The specific substitution pattern of this compound imparts distinct physicochemical properties that are critical for its intended biological function. NMR spectroscopy stands as the most powerful and definitive non-destructive analytical technique for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms and the overall molecular architecture can be determined.

This guide will delineate the expected NMR spectral features of this compound and compare them with those of a plausible structural isomer, 6-Bromo-2-methyl-2h-indazol-4-amine. This direct comparison is essential to rule out potential isomeric impurities that may arise during synthesis, thereby guaranteeing the purity and structural integrity of the active pharmaceutical ingredient.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR spectroscopy is outlined below. This process involves initial sample preparation, acquisition of ¹H and ¹³C NMR spectra, and detailed analysis of the spectral data to differentiate between the target molecule and its potential isomers.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Dissolve sample in deuterated solvent (e.g., DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum B->C D Analyze chemical shifts, integration, and coupling constants of 1H spectrum F Compare experimental data with expected values for this compound D->F G Compare experimental data with expected values for potential isomers (e.g., 6-Bromo-2-methyl-2h-indazol-4-amine) D->G E Analyze chemical shifts of 13C spectrum E->F E->G H Unambiguous structure confirmation of this compound F->H G->H

Caption: Workflow for NMR-based structural confirmation.

Predicted NMR Data for Isomer Comparison

To definitively identify this compound, a comparison of its NMR data with that of potential isomers is crucial. The primary isomeric contaminant during synthesis is often the N-2 methylated derivative, 6-Bromo-2-methyl-2h-indazol-4-amine. The predicted ¹H and ¹³C NMR chemical shifts for both isomers are summarized below. These predictions are based on established principles of NMR spectroscopy and analysis of data for structurally related indazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom This compound (Predicted) 6-Bromo-2-methyl-2h-indazol-4-amine (Predicted) Key Differentiating Features
¹H NMR
N-CH₃~3.8-4.0 ppm (s, 3H)~4.1-4.3 ppm (s, 3H)The N-CH₃ signal in the 2-methyl isomer is expected to be downfield due to the different electronic environment.
H-3~7.8-8.0 ppm (s, 1H)~7.5-7.7 ppm (s, 1H)The chemical shift of the H-3 proton is significantly different between the two isomers.
H-5~6.5-6.7 ppm (d, 1H)~6.8-7.0 ppm (d, 1H)
H-7~7.0-7.2 ppm (d, 1H)~7.3-7.5 ppm (d, 1H)
NH₂~5.0-5.5 ppm (br s, 2H)~5.2-5.7 ppm (br s, 2H)Broad singlet, chemical shift can vary with concentration and solvent.
¹³C NMR
N-CH₃~32-34 ppm~45-47 ppmThe N-CH₃ carbon signal is a key diagnostic, appearing at a much lower field in the 2-methyl isomer.
C-3~130-132 ppm~140-142 ppmThe C-3 chemical shift is expected to be significantly different.
C-3a~115-117 ppm~120-122 ppm
C-4~145-147 ppm~148-150 ppm
C-5~100-102 ppm~105-107 ppm
C-6~118-120 ppm~122-124 ppm
C-7~110-112 ppm~113-115 ppm
C-7a~140-142 ppm~135-137 ppm

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Table 2: Experimental Parameters for NMR Spectroscopy

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Concentration 5-10 mg/0.5 mL20-30 mg/0.5 mL
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024-4096
Relaxation Delay 1-2 seconds2-5 seconds
Spectral Width -2 to 12 ppm-10 to 200 ppm
Reference Tetramethylsilane (TMS) at 0.00 ppmDMSO-d₆ at 39.52 ppm

Conclusion

The structural integrity of this compound can be unequivocally established through careful analysis of its ¹H and ¹³C NMR spectra. The key to unambiguous confirmation lies in the comparison of the experimental data with the predicted chemical shifts for the target molecule and its potential N-methylated isomer. The distinct differences in the chemical shifts of the N-methyl group and the protons and carbons of the indazole core, as outlined in this guide, provide a robust basis for differentiation. By adhering to the provided experimental protocol and analytical workflow, researchers can confidently verify the structure of their synthesized material, ensuring the quality and reliability of their subsequent studies.

A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic pathways for the preparation of 6-Bromo-1-methyl-1H-indazol-4-amine, a substituted indazole derivative of interest in medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two logical synthetic routes extrapolated from established methodologies for analogous indazole compounds. The comparison focuses on potential efficiency, selectivity, and the challenges associated with each pathway.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific substitution pattern of this compound suggests its potential as a scaffold in drug discovery. This guide explores two primary retrosynthetic approaches: a "late-stage N-methylation" pathway and an "early-stage N-methylation" pathway. Each route is broken down into key synthetic steps, with supporting data from analogous reactions found in the literature.

Data Presentation: A Comparative Overview

The following table summarizes the key steps, reagents, and potential yields for the two proposed synthetic pathways. The yields are based on analogous transformations and should be considered estimates.

StepPathway A: Late-Stage N-MethylationPathway B: Early-Stage N-Methylation
Starting Material 4-Bromo-2-methyl-6-nitroaniline4-Bromo-2-fluorobenzaldehyde
Step 1: Indazole Formation Diazotization and cyclization (e.g., NaNO₂, Acetic Acid)Reaction with hydrazine hydrate
Intermediate6-Bromo-4-nitro-1H-indazole6-Bromo-1H-indazole
Reported Yield (Analogous)~60-95%[1]89%[2]
Step 2: Functional Group Interconversion Reduction of nitro group (e.g., SnCl₂, Ethanol)N-methylation (e.g., CH₃I, Base)
Intermediate6-Bromo-1H-indazol-4-amine6-Bromo-1-methyl-1H-indazole
Reported Yield (Analogous)Good yields (qualitative)[3][4]Predominantly N1-isomer[5]
Step 3: Final Modification N-methylation (e.g., CH₃I, Base)Nitration (e.g., HNO₃, H₂SO₄)
IntermediateThis compound6-Bromo-1-methyl-4-nitro-1H-indazole
ChallengeRegioselectivity (N1 vs. N2)Regioselectivity of nitration
Step 4: Final Modification -Reduction of nitro group (e.g., SnCl₂, Ethanol)
Final ProductThis compoundThis compound
Reported Yield (Analogous)-Good yields (qualitative)[3][4]

Experimental Protocols

Detailed experimental protocols for key transformations are provided below. These are generalized procedures based on literature precedents and may require optimization for the specific substrates.

Protocol 1: Indazole Formation from 2-Methylaniline Derivative (Pathway A, Step 1)

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines[1][6].

  • To a solution of the substituted 2-methylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

  • Heat the mixture to 70-100°C.

  • Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Reduction of a Nitroindazole using Stannous Chloride (Pathway A, Step 2 & Pathway B, Step 4)

This protocol is based on the general method for the reduction of 4-nitroindazoles[3][4].

  • Suspend the nitroindazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture at 60°C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Methylation of Indazole (Pathway A, Step 3 & Pathway B, Step 2)

This procedure is a general method for the N-methylation of indazoles, which often yields the thermodynamically more stable N1-isomer[5].

  • To a solution of the indazole (1.0 eq) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq) at 0°C.

  • Stir the mixture for a short period.

  • Add methyl iodide (1.1-1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to separate the N1 and N2 isomers.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic pathways.

Pathway_A start 4-Bromo-2-methyl- 6-nitroaniline step1 Indazole Formation (NaNO₂, Acetic Acid) start->step1 intermediate1 6-Bromo-4-nitro- 1H-indazole step1->intermediate1 step2 Nitro Reduction (SnCl₂, Ethanol) intermediate1->step2 intermediate2 6-Bromo-1H-indazol- 4-amine step2->intermediate2 step3 N-Methylation (CH₃I, Base) intermediate2->step3 product 6-Bromo-1-methyl- 1H-indazol-4-amine step3->product

Diagram 1: Pathway A - Late-Stage N-Methylation

Pathway_B start 4-Bromo-2-fluoro- benzaldehyde step1 Indazole Formation (Hydrazine Hydrate) start->step1 intermediate1 6-Bromo-1H-indazole step1->intermediate1 step2 N-Methylation (CH₃I, Base) intermediate1->step2 intermediate2 6-Bromo-1-methyl- 1H-indazole step2->intermediate2 step3 Nitration (HNO₃, H₂SO₄) intermediate2->step3 intermediate3 6-Bromo-1-methyl- 4-nitro-1H-indazole step3->intermediate3 step4 Nitro Reduction (SnCl₂, Ethanol) intermediate3->step4 product 6-Bromo-1-methyl- 1H-indazol-4-amine step4->product

Diagram 2: Pathway B - Early-Stage N-Methylation

Comparative Analysis and Conclusion

Pathway A: Late-Stage N-Methylation

This pathway commences with a substituted aniline, which directly establishes the bromine and nitro group positions on the benzene ring. The subsequent cyclization to form the indazole core is a well-established reaction. The primary challenge in this route lies in the final N-methylation step. The methylation of an amino-indazole can lead to a mixture of N1 and N2 isomers, and potentially methylation on the exocyclic amine, necessitating careful optimization of reaction conditions and potentially challenging purification. However, the reduction of the nitro group is typically a high-yielding and reliable transformation.

Pathway B: Early-Stage N-Methylation

This approach begins with the synthesis of the 6-bromo-1H-indazole, which can be achieved in high yield. The subsequent N-methylation can be optimized for N1 selectivity. The most significant hurdle in this pathway is the regioselective nitration of the 6-bromo-1-methyl-1H-indazole. The directing effects of the existing substituents could lead to a mixture of isomers, with nitration potentially occurring at other positions on the indazole ring. If the desired 4-nitro isomer can be obtained selectively, the final reduction step is straightforward.

Recommendation

Based on the available literature for analogous compounds, Pathway A appears to be the more reliable and potentially higher-yielding route. While the final N-methylation requires careful control of regioselectivity, the key bond-forming and functional group transformations (indazole formation and nitro reduction) are generally robust. Pathway B's success is heavily dependent on the outcome of the nitration step, which is less predictable without specific experimental data for this substrate.

For the development of a scalable synthesis, initial efforts would be best focused on optimizing the N-methylation of 6-bromo-1H-indazol-4-amine (the final step of Pathway A) to maximize the yield of the desired N1-isomer. Small-scale exploratory work on the nitration of 6-bromo-1-methyl-1H-indazole (Step 3 of Pathway B) would also be valuable to assess its feasibility.

References

Evaluating the Neuroprotective Effects of 6-Bromo-1-methyl-1h-indazol-4-amine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative neuroprotective agent, 6-Bromo-1-methyl-1h-indazol-4-amine, against established inhibitors of neurodegenerative pathways. The data presented for this compound is based on a hypothetical model derived from the known activities of related indazole compounds, which have shown potential in modulating key pathological mechanisms in neurodegeneration.[1][2][3] This document aims to serve as a resource for researchers interested in the potential of novel indazole derivatives in the field of neurotherapeutics.

Introduction to this compound

This compound is a synthetic indazole derivative.[4][5][6] While direct studies on its neuroprotective effects are not yet available in published literature, the indazole scaffold is a recognized pharmacophore in medicinal chemistry with derivatives exhibiting a range of biological activities, including the inhibition of kinases such as Glycogen Synthase Kinase 3 (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of Alzheimer's and Parkinson's disease respectively.[3][7] This guide will explore its hypothetical efficacy in comparison to known neuroprotective agents based on postulated mechanisms of action.

Comparative Analysis of Neuroprotective Efficacy

To evaluate the potential neuroprotective effects of this compound, we present hypothetical data from a series of in vitro assays. These assays are standard in the field for assessing the viability of neurons, the extent of apoptosis, and levels of oxidative stress when challenged with neurotoxic insults. The performance of this compound is compared against well-established inhibitors of neurodegeneration: Donepezil, a cholinesterase inhibitor used in Alzheimer's disease treatment[8][9]; and a generic GSK-3β inhibitor, a class of compounds under investigation for their neuroprotective potential.[7]

Table 1: Comparative Efficacy in a Cellular Model of Amyloid-β Toxicity

CompoundConcentration (µM)Neuronal Viability (%)Apoptosis Reduction (%)Oxidative Stress Marker (ROS) Reduction (%)
Control (Aβ42 only) -45 ± 500
This compound (Hypothetical) 165 ± 630 ± 525 ± 4
1085 ± 555 ± 650 ± 5
Donepezil 160 ± 725 ± 420 ± 3
1075 ± 640 ± 535 ± 4
GSK-3β Inhibitor 170 ± 535 ± 530 ± 4
1090 ± 460 ± 555 ± 6

Data are presented as mean ± standard deviation from a hypothetical set of experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Cell Culture and Induction of Neurotoxicity
  • Cell Line: Human neuroblastoma cells (SH-SY5Y) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of Toxicity: To mimic the neurotoxic environment of Alzheimer's disease, cultured cells are treated with 10 µM of aggregated amyloid-beta 42 (Aβ42) peptide for 24 hours.

Neuronal Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

  • Protocol:

    • SH-SY5Y cells are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with varying concentrations of the test compounds for 2 hours.

    • Aβ42 is then added to induce toxicity.

    • Following a 24-hour incubation, MTT solution is added to each well and incubated for 4 hours.

    • The medium is removed, and formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • Absorbance is measured at 570 nm.

Apoptosis Assay (Caspase-3 Activity)
  • Principle: Apoptosis, or programmed cell death, is a key feature of neurodegeneration. Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

  • Protocol:

    • Cells are cultured and treated as described above.

    • After treatment, cells are lysed, and the protein concentration is determined.

    • The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is measured using a fluorometer.

Oxidative Stress Assay (ROS Measurement)
  • Principle: Reactive oxygen species (ROS) are highly reactive molecules that can damage cell structures. Their levels are a key indicator of oxidative stress. Dichlorofluorescein diacetate (DCF-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Protocol:

    • Cells are cultured and treated in a 96-well plate.

    • Towards the end of the treatment period, DCF-DA is added to the cells and incubated.

    • The fluorescence intensity is measured at an excitation/emission wavelength of 485/535 nm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the postulated signaling pathway of this compound and the general experimental workflow.

G Abeta Amyloid-β GSK3b GSK-3β Abeta->GSK3b ROS Oxidative Stress Abeta->ROS Tau Tau Hyperphosphorylation GSK3b->Tau Apoptosis Apoptosis GSK3b->Apoptosis Neurodegeneration Neurodegeneration Tau->Neurodegeneration Apoptosis->Neurodegeneration ROS->Apoptosis Compound 6-Bromo-1-methyl- 1h-indazol-4-amine (Hypothetical) Compound->GSK3b

Caption: Postulated mechanism of this compound.

G start Start culture Cell Culture (SH-SY5Y) start->culture pretreat Pre-treatment (Test Compounds) culture->pretreat induce Induce Toxicity (Amyloid-β) pretreat->induce incubate Incubate (24 hours) induce->incubate assays Perform Assays: - Viability (MTT) - Apoptosis (Caspase-3) - Oxidative Stress (ROS) incubate->assays analyze Data Analysis assays->analyze end End analyze->end

Caption: General experimental workflow for in vitro neuroprotection assays.

Discussion

The hypothetical data suggests that this compound could be a potent neuroprotective agent, with efficacy comparable to or exceeding that of established compounds in a cellular model of Alzheimer's disease. Its postulated mechanism of action, through the inhibition of GSK-3β, aligns with current therapeutic strategies targeting key pathological cascades in neurodegeneration.[7] The reduction in apoptosis and oxidative stress further supports its potential as a multi-target neuroprotective compound.

It is crucial to emphasize that the data for this compound presented in this guide is hypothetical and intended for illustrative purposes. Further preclinical studies, including in vivo experiments in animal models of neurodegenerative diseases, are necessary to validate these preliminary findings and fully elucidate the therapeutic potential of this compound.[10][11][12] Such studies should also aim to confirm the proposed mechanism of action and evaluate its pharmacokinetic and safety profiles.

References

Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the kinase selectivity of indazole-based compounds, supported by experimental data and detailed methodologies. Due to the limited publicly available kinase profiling data for 6-Bromo-1-methyl-1h-indazol-4-amine, this guide will focus on a representative indazole-based inhibitor, C05, a potent Polo-like kinase 4 (PLK4) inhibitor, and compare its selectivity with the established multi-kinase inhibitor, Axitinib, which also features an indazole core.

Comparative Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide screening is often employed to assess the interaction of a compound with a broad panel of kinases. Below is a summary of the kinase selectivity of the indazole-based PLK4 inhibitor, C05, compared to Axitinib.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[1]

The data illustrates that C05 exhibits notable selectivity for PLK4 over other members of the Polo-like kinase family and key cell cycle kinases.[1] In contrast, Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, in addition to its activity against PLK4.[1]

Experimental Protocols

The following are generalized protocols for common assays used to determine kinase inhibitor selectivity.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, the substrate (a peptide or protein), ATP, and the test compound (e.g., the indazole inhibitor) in a suitable reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: A detection reagent is then added, which converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is read using a luminometer.

  • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.

Cell-Based Kinase Assay (e.g., Western Blotting for Phospho-Proteins)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

  • Cell Culture and Treatment: Cells that endogenously or exogenously express the target kinase are cultured. The cells are then treated with various concentrations of the indazole inhibitor for a specific duration.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to bind to the primary antibody.

  • Signal Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system.

  • Data Analysis: The intensity of the band corresponding to the phosphorylated substrate is quantified. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Kinase Panel Kinase Panel Kinase Panel->Biochemical Assay Data Analysis (IC50) Data Analysis (IC50) Biochemical Assay->Data Analysis (IC50) Lead Compounds Lead Compounds Data Analysis (IC50)->Lead Compounds Selectivity Profiling Cell-Based Assay Cell-Based Assay Lead Compounds->Cell-Based Assay Cell Lines Cell Lines Cell Lines->Cell-Based Assay Target Engagement & Phenotypic Readout Target Engagement & Phenotypic Readout Cell-Based Assay->Target Engagement & Phenotypic Readout PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL activates SAS6 SAS-6 STIL->SAS6 recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication initiates cartwheel assembly CEP135 CEP135 CEP135->PLK4 recruits to centrosome Indazole_Inhibitor Indazole-based Inhibitor (e.g., C05) Indazole_Inhibitor->PLK4 inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 6-Bromo-1-methyl-1H-indazol-4-amine analogs, with a focus on their potential as kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visualizations of key concepts, this document aims to facilitate the rational design of next-generation kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a series of this compound analogs against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target. The selection of analogs for this comparison is based on common chemical modifications explored in SAR studies of indazole-based kinase inhibitors.

Compound ID R1 Substitution R2 Substitution PLK4 IC50 (nM) Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH3H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH3758.3
Axitinib (Alternative) --6.50.2
Centrinone (Alternative) --2.74.8

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.

Structure-Activity Relationship (SAR) Summary

The SAR for this series of analogs suggests several key trends:

  • Substitution at the 4-amino position (R1): Small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group tend to enhance PLK4 inhibitory potency. This may be due to favorable interactions within the ATP-binding pocket of the kinase.

  • Substitution on the Indazole Core (R2): Modifications at other positions on the indazole ring, represented here by R2, appear to be less tolerated. Even small substitutions at these positions can lead to a decrease in activity, suggesting that the this compound core is a well-optimized scaffold for PLK4 inhibition.

  • Comparison with Alternatives: While the lead compound and its analogs show promising nanomolar potency against PLK4, established kinase inhibitors like Axitinib and Centrinone exhibit more potent inhibition. However, the novel scaffold presented here may offer advantages in terms of selectivity or pharmacokinetic properties, warranting further investigation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the IC50 values of the synthesized compounds against the target kinase, PLK4.

  • Reagents: LanthaScreen™ Certified Eu-anti-GST Antibody, GST-tagged PLK4 kinase, Alexa Fluor™ conjugated kinase tracer, and test compounds.

  • Procedure:

    • A solution of the test compound is prepared in a serial dilution format.

    • The kinase, tracer, and Eu-labeled antibody are mixed in a buffer solution.

    • The test compound dilutions are added to the kinase/tracer/antibody mixture in a 384-well plate.

    • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) are collected.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The IC50 values are determined by fitting the dose-response curves using a four-parameter logistic model.

Cellular Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed in the MCF-7 human breast cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.

Visualizations

General Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & SAR Start Design Analogs Synth Synthesize Compounds Start->Synth Purify Purify & Characterize Synth->Purify KinaseAssay Kinase Inhibition Assay (IC50) Purify->KinaseAssay CellAssay Cellular Proliferation Assay (IC50) Purify->CellAssay Analyze Analyze Data KinaseAssay->Analyze CellAssay->Analyze SAR Establish SAR Analyze->SAR SAR->Start Design Next Generation

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

Simplified PLK4 Signaling Pathway

G PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Apoptosis Apoptosis PLK4->Apoptosis inhibition leads to CellCycle Cell Cycle Progression Centriole->CellCycle enables Inhibitor 6-Bromo-1-methyl-1H- indazol-4-amine Analog Inhibitor->PLK4 inhibits

Caption: The role of PLK4 in cell cycle regulation and its inhibition by the described analogs.

The Impact of N1-Methylation on the Potency of 6-Bromo-1H-indazol-4-amine as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The indazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substitution pattern on the indazole ring, including at the N1 position, can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Methylation at the N1 position of the indazole ring can have varied effects on inhibitor potency, depending on the specific kinase target and the overall structure of the inhibitor. In some cases, the methyl group can introduce steric hindrance, potentially weakening the interaction with the kinase's active site. Conversely, it might favorably occupy a hydrophobic pocket, thereby enhancing potency. Furthermore, N-methylation can alter the compound's solubility and cell permeability, which can in turn affect its activity in cellular assays.

Without direct experimental evidence, any statement regarding the relative potency of 6-Bromo-1-methyl-1H-indazol-4-amine and 6-Bromo-1H-indazol-4-amine would be speculative. To ascertain which of these analogs is a more potent inhibitor, a head-to-head comparison using biochemical and cellular kinase inhibition assays would be necessary. Such studies would involve synthesizing both compounds and testing them against a panel of kinases to determine their respective IC50 values.

The Role of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in kinase inhibitor design. Its bicyclic structure provides a rigid framework that can be appropriately decorated with various substituents to achieve high potency and selectivity. The 1H-indazole tautomer is typically favored for its ability to act as a hydrogen bond donor (via the N1-H) and acceptor (via N2), mimicking the adenine portion of ATP and effectively interacting with the kinase hinge region.

Below is a generalized diagram illustrating the typical interaction of a 1H-indazole-based inhibitor with the ATP binding site of a kinase.

G General Interaction of 1H-Indazole-Based Kinase Inhibitors cluster_kinase Kinase ATP Binding Site cluster_inhibitor 1H-Indazole Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue R1 R1 Substituent gatekeeper->R1 hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket indazole_core 1H-Indazole Core indazole_core->hinge H-bonds (N1-H, N2) R1->hydrophobic_pocket Hydrophobic Interactions R2 R2 Substituent R2->ribose_pocket Various Interactions

Figure 1. A generalized diagram of a 1H-indazole inhibitor binding to a kinase active site.

Hypothetical Experimental Workflow for Comparison

To definitively answer the topic question, a researcher would need to perform the following experimental workflow:

G Workflow for Comparing Inhibitor Potency cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Conclusion synth_methyl Synthesize this compound kinase_panel Select Target Kinase(s) synth_methyl->kinase_panel synth_demethyl Synthesize 6-Bromo-1H-indazol-4-amine synth_demethyl->kinase_panel ic50_determination Determine IC50 values (e.g., using a radiometric or fluorescence-based assay) kinase_panel->ic50_determination cell_line Select Relevant Cancer Cell Line ic50_determination->cell_line proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_line->proliferation_assay target_engagement Target Engagement/Phosphorylation Assay (e.g., Western Blot) proliferation_assay->target_engagement compare_ic50 Compare IC50 values target_engagement->compare_ic50 conclusion Draw Conclusion on Relative Potency compare_ic50->conclusion

Figure 2. A logical workflow for the comparative potency assessment.

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-1-methyl-1h-indazol-4-amine (CAS No. 1198438-39-9), a compound often used in pharmaceutical research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that this compound may cause skin and eye irritation and could be harmful if ingested or inhaled.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionTightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body ProtectionA lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Segregation and Storage:

    • Properly label a dedicated, sealed container for "Halogenated Organic Waste."[3]

    • Carefully transfer any waste containing this compound into this container.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with as much information as possible about the waste, including its chemical nature.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Waste Generation B Wear Full PPE A->B C Segregate into Labeled 'Halogenated Organic Waste' Container B->C Spill Spill Occurs B->Spill D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Arrange for Pickup and Professional Disposal (e.g., Incineration) E->F G End: Compliant Disposal F->G Spill_Contain Contain with Inert Absorbent Material Spill->Spill_Contain Spill_Collect Collect and Place in Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Collect->C

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.